[1][2] Executive Summary Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70978-07-3) is a specialized aromatic intermediate critical to the synthesis of fused heterocyclic pharmacophores, particularly benzoxazoles and be...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70978-07-3) is a specialized aromatic intermediate critical to the synthesis of fused heterocyclic pharmacophores, particularly benzoxazoles and benzimidazoles used in kinase inhibitor development.[1][2][3][4] With a molecular weight of 181.19 g/mol , this compound represents a tri-substituted benzene scaffold where the precise arrangement of amino, hydroxyl, and methyl ester functionalities allows for regioselective cyclization reactions.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[1]
The compound is defined by a salicylate core substituted with a methyl group at the 5-position and an amino group at the 3-position.[1] This specific substitution pattern renders the molecule highly valuable for "ortho-functionalization" strategies in medicinal chemistry.[1]
Core Data Table[1]
Property
Specification
IUPAC Name
Methyl 3-amino-2-hydroxy-5-methylbenzoate
Common Name
Methyl 3-amino-5-methylsalicylate
CAS Number
70978-07-3
Molecular Weight
181.19 g/mol
Molecular Formula
C₉H₁₁NO₃
Exact Mass
181.0739 Da
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calc)
~3.5 (Amine), ~9.8 (Phenol)
SMILES
COC(=O)C1=C(O)C(N)=CC(C)=C1
InChIKey
BYDBTYDCQJZXAT-UHFFFAOYSA-N
Synthetic Pathways & Process Chemistry[1][9]
The synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate relies on the electronic directing effects of the hydroxyl group on the benzene ring.[1] The most robust industrial route involves the nitration of methyl 5-methylsalicylate followed by chemoselective reduction.[1]
Step 1 (Nitration): The hydroxyl group at C2 is a strong ortho/para director. Since C5 is blocked by a methyl group, the incoming nitro electrophile is directed exclusively to C3 (ortho to the phenol).[1]
Step 2 (Reduction): The nitro group is reduced to an amine using mild conditions to preserve the ester functionality.
Visual Synthesis Flow
Caption: Regioselective synthesis targeting the C3 position via hydroxyl-directed nitration.
Experimental Protocol (Self-Validating)
Step 1: Nitration (Preparation of the Nitro-Intermediate)[1]
Dissolve methyl 5-methylsalicylate in glacial acetic acid. Cool to 0–5°C.[1]
Add nitric acid dropwise, maintaining internal temperature <10°C to prevent dinitration.[1]
Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (higher Rf) should disappear, replaced by a yellow spot (Nitro compound).[1]
Quench with ice water. Filter the yellow precipitate.[1] Recrystallize from ethanol if necessary.
Step 2: Iron-Mediated Reduction (Nitro to Amine)[1]
Suspend the nitro intermediate in MeOH/Water.[1] Add NH₄Cl.[1]
Heat to reflux (65°C). Add Iron powder in portions (caution: exotherm).[1]
Reflux for 2–4 hours. The yellow suspension will turn dark brown/black (iron oxides).
Validation Point: TLC should show the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/purple spot (amine) under UV.
Filter hot through Celite to remove iron residues.[1] Concentrate filtrate.[1]
Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the off-white amine product.[1]
Analytical Validation
To ensure scientific integrity, the identity of the synthesized compound must be confirmed using NMR and MS.[1] The substitution pattern is validated by the coupling constants of the aromatic protons.[1]
1H NMR Expectations (CDCl₃, 400 MHz)
δ 10.5 ppm (s, 1H): Phenolic -OH (Exchangeable, often broad, hydrogen-bonded to ester).[1]
δ 7.2–6.8 ppm (d, 1H): Aromatic proton at C6 (Meta coupling to C4).
δ 6.8–6.5 ppm (d, 1H): Aromatic proton at C4 (Meta coupling to C6).
Note: The coupling constant (J) should be ~1.5–2.5 Hz, characteristic of meta protons.
Caption: Analytical workflow for confirming structure and purity.
Application in Drug Discovery[1]
Methyl 3-amino-2-hydroxy-5-methylbenzoate acts as a bifunctional scaffold. The adjacency of the amino (-NH₂) and hydroxyl (-OH) groups allows for rapid cyclization with carboxylic acid derivatives or aldehydes to form benzoxazoles .[1]
Mechanism of Action (Scaffold Utility)
In kinase inhibitor design, the benzoxazole moiety often mimics the adenine ring of ATP, allowing the drug to bind into the ATP-binding pocket of enzymes (e.g., VEGFR, PDGFR).[1] The methyl group at C5 provides hydrophobic bulk that can improve selectivity by filling specific hydrophobic pockets within the enzyme active site.[1]
Key Reaction: Condensation with formamidine acetate or triethyl orthoformate yields the benzoxazole core.
Downstream Utility: Precursor to analogues of Pazopanib or similar tyrosine kinase inhibitors.[1]
References
PubChem. (2025).[5] Methyl 3-amino-2-hydroxy-5-methylbenzoate (Compound Summary).[1][6][2][3][4] National Library of Medicine.[1] [Link](Note: Search via InChIKey BYDBTYDCQJZXAT-UHFFFAOYSA-N)[1]
An In-depth Technical Guide to Methyl 3-amino-2-hydroxy-5-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 3-amino-2-hydroxy-5-methylbenzoate, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. We will delve int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 3-amino-2-hydroxy-5-methylbenzoate, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical identity, properties, a robust synthesis protocol, and its prospective applications, grounding our discussion in established scientific principles and methodologies.
Chemical Identity and Properties
Methyl 3-amino-2-hydroxy-5-methylbenzoate is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 3-amino-2-hydroxy-5-methylbenzoate .[1] This nomenclature precisely describes its molecular architecture: a benzene ring substituted with a methyl group, a hydroxyl group, an amino group, and a methyl ester group at positions 5, 2, 3, and 1, respectively.
Key identifiers and properties are summarized below:
The structure of Methyl 3-amino-2-hydroxy-5-methylbenzoate, with its combination of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (methyl ester) groups, imparts a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.
Chemical Structure Diagram
Caption: Chemical structure of Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Synthesis Protocol
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Step-by-Step Methodology
Step 1: Nitration of Methyl 2-hydroxy-5-methylbenzoate
The directing effects of the hydroxyl and methyl groups on the starting material will favor electrophilic substitution at the C3 position.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 2-hydroxy-5-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature is maintained below 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring. The resulting precipitate, Methyl 2-hydroxy-3-nitro-5-methylbenzoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Reduction of the Nitro Group
The nitro group is a versatile precursor to an amino group, and its reduction can be achieved through various methods. Catalytic hydrogenation is often a clean and efficient method.
Reaction Setup: In a hydrogenation vessel, dissolve the crude Methyl 2-hydroxy-3-nitro-5-methylbenzoate from the previous step in a suitable solvent such as ethanol or ethyl acetate.
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Step 3: Purification
Purification of the final product is crucial to remove any unreacted starting materials or byproducts.
Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid. A process for the purification of aromatic amines involving treatment with an aqueous alkali metal hydroxide solution followed by distillation could also be adapted.[5]
Spectroscopic Characterization (Theoretical)
While experimental spectra for this specific molecule were not found, its structure allows for the prediction of key spectroscopic features.
- N-H stretching of the amino group (~3300-3500 cm⁻¹).- O-H stretching of the hydroxyl group (broad, ~3200-3600 cm⁻¹).- C=O stretching of the ester (~1680-1700 cm⁻¹).- C-N stretching (~1250-1350 cm⁻¹).- Aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
- Molecular ion peak (M⁺) at m/z = 181.07.
Potential Applications in Drug Discovery
Substituted aminobenzoates are recognized as valuable scaffolds in medicinal chemistry. Their structural motifs are present in a variety of biologically active compounds.
Potential as HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, which are enzymes that play a crucial role in gene expression. Certain 2-aminobenzamide derivatives have been identified as selective HDAC1/2 inhibitors, showing potential in cancer therapy.[6] The structural features of Methyl 3-amino-2-hydroxy-5-methylbenzoate, particularly the aminobenzoate core, suggest it could serve as a key building block for the synthesis of novel HDAC inhibitors.
Antimicrobial Drug Development
The 2-aminobenzothiazole scaffold, which can be synthesized from aminobenzoate precursors, is a key component in the development of DNA gyrase B inhibitors. These inhibitors are active against a range of pathogenic bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.[7] This highlights the potential of Methyl 3-amino-2-hydroxy-5-methylbenzoate as a starting material for the synthesis of new antibacterial agents.
Building Block in Organic Synthesis
The presence of multiple functional groups (amine, hydroxyl, and ester) on the aromatic ring makes Methyl 3-amino-2-hydroxy-5-methylbenzoate a highly versatile intermediate. Each of these groups can be selectively modified to create a diverse library of compounds for screening in various biological assays. For instance, the amino group can be acylated or alkylated, the hydroxyl group can be etherified, and the ester can be hydrolyzed or converted to an amide.
Conclusion
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a well-defined chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard organic transformations. The versatile functional groups present in its structure open up numerous avenues for the development of novel therapeutic agents, including HDAC inhibitors and antibacterial compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
Google Patents.
ACS Omega. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. [Link]
PubMed. Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2- Selective Inhibitors to Pharmaceuticals. [Link]
A Technical Guide to the Physicochemical Characterization of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Abstract: Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aromatic ester with potential applications as a building block in medicinal chemistry and materials science. As a specific, polysubstituted aniline der...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aromatic ester with potential applications as a building block in medicinal chemistry and materials science. As a specific, polysubstituted aniline derivative, its physical properties are dictated by a complex interplay of its amino, hydroxyl, methyl, and methyl ester functional groups. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Due to the limited availability of published experimental data for this specific isomer, this document emphasizes the robust methodologies and analytical principles required to determine its properties. We provide detailed, field-tested protocols for assessing identity, purity, solubility, and spectral characteristics, grounding these procedures in the fundamental chemistry that governs the molecule's behavior. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel chemical entities.
Molecular Structure and Identification
The foundational step in characterizing any compound is confirming its structure and basic identifiers. The arrangement of functional groups on the benzene ring is critical, as different isomers will exhibit distinct physical and chemical properties.
The IUPAC name for the target compound is Methyl 3-amino-2-hydroxy-5-methylbenzoate . Its structure contains a central benzene ring substituted at positions 1, 2, 3, and 5. The intramolecular hydrogen bonding between the ortho-positioned hydroxyl and amino groups is a key structural feature expected to influence its properties.
Caption: 2D structure of Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Table 1: Compound Identifiers
Identifier
Value
Source
IUPAC Name
Methyl 3-amino-2-hydroxy-5-methylbenzoate
-
Molecular Formula
C₉H₁₁NO₃
Calculated
Molecular Weight
181.19 g/mol
Calculated
CAS Number
Not assigned / Not found
-
| SMILES | CC1=CC(=C(C(=C1)N)O)C(=O)OC | - |
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its key physical properties based on its functional groups and by drawing comparisons with structurally similar compounds. These predictions provide a baseline for experimental design and data interpretation.
Table 2: Summary of Predicted and Experimental Properties
Property
Predicted Value / Expected Observation
Rationale / Comparative Compound
Appearance
Off-white to yellow or tan solid
Aromatic amines and phenols are prone to oxidation, leading to coloration.
Melting Point (°C)
To be determined experimentally
A pure sample is expected to have a sharp melting range.[1][2] Impurities will lower and broaden this range.
Boiling Point (°C)
High; likely decomposes before boiling
Polysubstituted aromatics with H-bonding groups have high boiling points.[3]
Solubility in Water
Poorly soluble
The non-polar aromatic ring and methyl groups reduce affinity for water.[4]
Solubility in 5% HCl
Soluble
The basic amino group is protonated to form a water-soluble ammonium salt.
Solubility in 5% NaOH
Soluble
The acidic phenolic hydroxyl group is deprotonated to form a water-soluble phenoxide salt.
Solubility in Organics
Soluble in methanol, ethanol, DMSO, ethyl acetate
"Like dissolves like"; the molecule has significant organic character.
pKa (Phenolic -OH)
~9 - 10
Typical range for a phenolic proton. The exact value is influenced by other ring substituents.[5]
| pKa (Conjugate acid of -NH₂) | ~3 - 4 | Electron-withdrawing groups on the aniline ring decrease the basicity of the amino group. |
Methodologies for Physicochemical Characterization
This section outlines the essential experimental protocols required to validate the identity, purity, and core physical properties of a newly synthesized or acquired batch of Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Melting Point Determination
Scientific Rationale: The melting point is a highly sensitive indicator of purity for a crystalline solid. A pure compound melts over a narrow temperature range (typically < 2 °C). The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break it apart, which results in both a depression of the melting point and a broadening of the melting range.
Experimental Protocol:
Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. Crush it into a fine powder using a spatula.
Capillary Loading: Invert a capillary tube (one end sealed) and tap the open end into the powder until a small amount of sample (2-3 mm in height) enters the tube.
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.
Measurement (Rapid): Place the capillary into a melting point apparatus. Heat the sample rapidly (10-15 °C/minute) to determine an approximate melting range.[6] This prevents spending excessive time on the precise measurement.
Measurement (Slow): Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[6]
Data Recording: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.[7]
Solubility Profile Analysis
Scientific Rationale: A compound's solubility is governed by its polarity and the presence of acidic or basic functional groups. This molecule is amphoteric, possessing a basic amino group and an acidic hydroxyl group. Its solubility behavior in aqueous solutions of different pH provides strong evidence for the presence of these groups.
An In-depth Technical Guide to Methyl 3-amino-2-hydroxy-5-methylbenzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, detailed experimental protocols, and predicted physicochemical and spectroscopic properties. Drawing parallels with structurally related aminobenzoate and hydroxybenzoate derivatives, we also explore its potential biological significance and applications, particularly in drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Chemical Structure and Properties
Methyl 3-amino-2-hydroxy-5-methylbenzoate possesses a benzene ring substituted with amino, hydroxyl, methyl, and methyl ester functional groups. The relative positions of these substituents are expected to significantly influence its chemical reactivity, biological activity, and spectroscopic signature.
Table 1: Predicted Physicochemical Properties
Property
Value
Source
Molecular Formula
C₉H₁₁NO₃
-
Molecular Weight
181.19 g/mol
-
IUPAC Name
Methyl 3-amino-2-hydroxy-5-methylbenzoate
-
Predicted LogP
1.9
-
Predicted Boiling Point
~320-340 °C
-
Predicted Melting Point
~130-140 °C
-
Appearance
Expected to be a crystalline solid
-
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis for Methyl 3-amino-2-hydroxy-5-methylbenzoate is proposed, commencing from the readily available starting material, 3-hydroxy-5-methylbenzoic acid. The pathway involves three key transformations: nitration, reduction of the nitro group, and subsequent esterification of the carboxylic acid.
Caption: Proposed synthetic route for Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 3-Hydroxy-5-methyl-2-nitrobenzoic Acid
Causality: The nitration of 3-hydroxy-5-methylbenzoic acid is directed by the existing substituents. The hydroxyl group is an ortho-, para-director, while the carboxylic acid and methyl groups are also ortho-, para-directors. The position ortho to the strongly activating hydroxyl group is favored for electrophilic substitution.
Protocol:
In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3-hydroxy-5-methylbenzoic acid (1 equivalent) to concentrated sulfuric acid.
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Pour the reaction mixture onto crushed ice, which will precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-hydroxy-5-methyl-2-nitrobenzoic acid.
Step 2: Synthesis of 3-Amino-2-hydroxy-5-methylbenzoic Acid
Causality: The nitro group is selectively reduced to an amino group using catalytic hydrogenation. This method is highly efficient and generally proceeds with high yield and selectivity, leaving other functional groups intact.
Protocol:
Dissolve 3-hydroxy-5-methyl-2-nitrobenzoic acid (1 equivalent) in methanol in a hydrogenation vessel.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent under reduced pressure to yield the crude 3-amino-2-hydroxy-5-methylbenzoic acid, which can be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Causality: Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an alcohol and a strong acid catalyst. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
Protocol:
Suspend 3-amino-2-hydroxy-5-methylbenzoic acid (1 equivalent) in an excess of methanol.
Add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[1][2][3][4]
3400-3200 (N-H and O-H stretching), 3100-3000 (Aromatic C-H stretching), 2950-2850 (Aliphatic C-H stretching), 1720-1700 (C=O stretching of ester), 1620-1580 (N-H bending and C=C aromatic stretching), 1250-1200 (C-O stretching of ester)
Mass Spec (m/z)
181 (M⁺), fragments corresponding to the loss of -OCH₃, -COOCH₃, and other characteristic cleavages.
Potential Applications and Biological Relevance
Derivatives of aminobenzoic and hydroxybenzoic acids are known to exhibit a wide range of biological activities.[5][6][7][8] This suggests that Methyl 3-amino-2-hydroxy-5-methylbenzoate could be a valuable scaffold in drug discovery.
Antimicrobial and Antifungal Activity: Many phenolic compounds and their derivatives demonstrate antimicrobial properties. The combination of hydroxyl and amino groups on the benzene ring may confer significant activity against various bacterial and fungal strains.
Anti-inflammatory Properties: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. The structural similarity of the target molecule suggests it could be investigated for similar activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Antioxidant Potential: Phenolic compounds are excellent antioxidants due to their ability to scavenge free radicals.[5] The hydroxyl group on the aromatic ring of Methyl 3-amino-2-hydroxy-5-methylbenzoate is expected to impart antioxidant properties.
Caption: Potential biological activities of Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of Methyl 3-amino-2-hydroxy-5-methylbenzoate. The proposed synthetic route is logical and based on well-established chemical transformations. The predicted spectroscopic data offer a valuable reference for the characterization of this novel compound. The exploration of its potential biological activities, grounded in the known properties of similar molecules, highlights its promise as a target for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented herein are intended to serve as a robust starting point for researchers embarking on the study of this and related substituted aromatic compounds.
References
Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
Lawson, K. F., & D'Silva, T. D. J. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 41(12), 1687-1690.
Barros, F., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Beilstein Journals. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
Safarova, I. R. (2020). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H.
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]
Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
ResearchGate. (2015). Synthesis of some substituted benzothiazole derivaties and its biological activities. Retrieved from [Link]
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]
National Institutes of Health. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]
MDPI. (2018). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate Introduction Methyl 3-amino-2-hydroxy-5-methylbenzoate is a valuable substituted aromatic compound that serves as a key intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Introduction
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique substitution pattern, featuring amino, hydroxyl, and methyl groups on a benzoate core, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in fundamental organic chemistry principles and supported by established laboratory procedures.
Synthetic Strategy: A Three-Step Approach
The most logical and efficient pathway for the synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate involves a three-step sequence starting from the commercially available 2-hydroxy-5-methylbenzoic acid. This strategy is outlined below:
Esterification: The synthesis commences with the Fischer esterification of 2-hydroxy-5-methylbenzoic acid with methanol to protect the carboxylic acid and yield Methyl 2-hydroxy-5-methylbenzoate.
Electrophilic Aromatic Substitution (Nitration): The subsequent step involves the regioselective nitration of the benzoate derivative to introduce a nitro group at the C3 position, yielding Methyl 3-nitro-2-hydroxy-5-methylbenzoate.
Reduction: The final step is the reduction of the nitro group to an amino group, affording the target molecule, Methyl 3-amino-2-hydroxy-5-methylbenzoate.
This pathway is advantageous due to the ready availability of the starting material, the high regioselectivity of the nitration step, and the efficiency of the final reduction.
Caption: Synthetic pathway for Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Part 1: Fischer Esterification of 2-hydroxy-5-methylbenzoic acid
The initial step in the synthesis is the conversion of 2-hydroxy-5-methylbenzoic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] Using an excess of methanol and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the formation of the ester.[2]
Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-5-methylbenzoic acid in methanol.
Catalyst Addition: Slowly add concentrated sulfuric acid to the suspension while stirring.
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 2-hydroxy-5-methylbenzoate.
Part 2: Regioselective Nitration
The second step is the electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring of Methyl 2-hydroxy-5-methylbenzoate. The directing effects of the substituents on the ring are crucial for the regioselectivity of this reaction. The hydroxyl group at C2 is a strongly activating ortho-, para-director, while the methyl group at C5 is a weakly activating ortho-, para-director. The methyl ester group at C1 is a deactivating meta-director. The powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is blocked, and of the two ortho positions (C3 and C6), C3 is electronically favored and less sterically hindered. Therefore, nitration is expected to occur predominantly at the C3 position.[3][4][5]
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion in situ.[5] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.[6]
Experimental Protocol
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid.
Reaction Setup: Dissolve Methyl 2-hydroxy-5-methylbenzoate in concentrated sulfuric acid in a round-bottom flask and cool the mixture in an ice-salt bath to maintain a temperature between 0 and 10 °C.[6]
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the benzoate, ensuring the temperature does not exceed 10 °C.
Reaction Time: After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction by TLC.
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry. The crude Methyl 3-nitro-2-hydroxy-5-methylbenzoate can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[3]
Part 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group in Methyl 3-nitro-2-hydroxy-5-methylbenzoate to an amino group to yield the desired product. Catalytic hydrogenation is a clean and efficient method for this transformation.[7] Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro groups in the presence of hydrogen gas.[8][9] This method typically proceeds under mild conditions and gives high yields of the corresponding amine.
Experimental Protocol
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-nitro-2-hydroxy-5-methylbenzoate in a suitable solvent, such as methanol or ethanol.
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon to the solution.
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Methyl 3-amino-2-hydroxy-5-methylbenzoate. The product can be purified by recrystallization to afford the final product in high purity.
Data Summary
Step
Starting Material
Reagents
Product
Typical Yield
1. Esterification
2-hydroxy-5-methylbenzoic acid
Methanol, Sulfuric Acid
Methyl 2-hydroxy-5-methylbenzoate
>90%
2. Nitration
Methyl 2-hydroxy-5-methylbenzoate
Nitric Acid, Sulfuric Acid
Methyl 3-nitro-2-hydroxy-5-methylbenzoate
80-90%
3. Reduction
Methyl 3-nitro-2-hydroxy-5-methylbenzoate
H₂, Pd/C
Methyl 3-amino-2-hydroxy-5-methylbenzoate
>95%
Conclusion
The described three-step synthesis provides a robust and efficient route to Methyl 3-amino-2-hydroxy-5-methylbenzoate. The methodology relies on well-understood and widely practiced organic transformations, ensuring its applicability in a standard laboratory setting. Careful control of reaction conditions, particularly temperature during the nitration step, is critical for achieving high yields and purity. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications.
References
Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Technical Guide: Solubility Landscape of Methyl 3-amino-2-hydroxy-5-methylbenzoate
[1][2][3] Executive Summary This guide provides a technical analysis of the solubility characteristics of Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70978-07-3).[1][2][3] As a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70978-07-3).[1][2][3] As a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., GPR120 agonists) and agrochemicals, understanding its solubility is paramount for optimizing nucleophilic substitutions, cyclizations, and purification workflows.[1][2][3]
This compound exhibits a complex solubility profile driven by its amphiphilic nature : the lipophilic toluene-like scaffold competes with the polar, hydrogen-bonding amino-salicylate core.[1][2][3] This guide details solvent selection strategies for reaction optimization and crystallization.
To predict solubility behavior accurately, we must analyze the molecular interactions at play.[1][2][3]
Property
Value / Description
Impact on Solubility
Molecular Weight
181.19 g/mol
Moderate MW facilitates dissolution in small-molecule organic solvents.[1][2][3]
Structure
Polysubstituted Benzene
Lipophilic: Methyl group (C5), Methyl ester.Hydrophilic: Amino (C3), Hydroxyl (C2).[1][2][3][4]
Intramolecular H-Bonding
Strong (Phenol-Ester)
The C2-OH forms a hydrogen bond with the ester carbonyl.[1][2][3] This "locks" the polarity, making the molecule more soluble in non-polar solvents (e.g., DCM, Toluene) than comparable meta/para isomers.[1][3]
pKa (Predicted)
~3.5 (Amine), ~9.8 (Phenol)
Amphoteric.[1][2][3] Solubility is highly pH-dependent in aqueous media but stable in neutral organic solvents.[1][2][3]
Structural Visualization
The following diagram illustrates the competing electronic effects determining solvent affinity.
Figure 1: Structural determinants of solubility.[1][2][3] The intramolecular hydrogen bond masks the phenolic hydroxyl, enhancing lipophilicity.[1][2][3]
Solubility Landscape
The following data categorizes solvents based on experimental observation of similar amino-salicylate scaffolds.
Solvent Compatibility Table[1][2][3]
Solvent Class
Solvent
Solubility Rating
Operational Context
Polar Aprotic
DMSO, DMF
High (>100 mg/mL)
Ideal for SNAr reactions and cyclizations.[1][2][3] Difficult to remove; requires aqueous workup.[1][2][3]
Chlorinated
DCM, Chloroform
Good (>50 mg/mL)
Excellent for transport, liquid-liquid extraction, and low-temp reactions.[1][2][3]
Polar Protic
Methanol, Ethanol
Moderate-High
High solubility at reflux; moderate at RT.[1][2][3] Primary choice for recrystallization.
Esters
Ethyl Acetate
Moderate
Good general solvent.[1][2][3] Often used in binary systems (e.g., EtOAc/Hexane) for purification.[1][3]
Ethers
THF, MTBE
Moderate
THF is excellent for reduction reactions.[1][2][3] MTBE is useful for extraction but may require heating to dissolve solids fully.[1][2][3]
Hydrocarbons
Hexane, Heptane
Poor (<1 mg/mL)
Anti-solvent. Used to crash out the product during crystallization.[1][2][3]
Water
Water
Insoluble
Practically insoluble at neutral pH.[1][2][3] Soluble as a salt in dilute HCl (Ammonium) or NaOH (Phenolate).[1][3]
Practical Protocols
Protocol: Purification via Recrystallization
Because this compound is prone to oxidation (amino/phenol groups), recrystallization should be performed rapidly and ideally under an inert atmosphere if high purity is required.[1][3]
Objective: Purify crude Methyl 3-amino-2-hydroxy-5-methylbenzoate to >98% purity.
Heat to reflux (78°C) with stirring until fully dissolved.
Note: If insolubles remain (inorganic salts), filter hot through a celite pad.[1][3]
Crystallization:
Remove heat and allow the solution to cool to ~40-50°C.
Slowly add Heptane dropwise until a slight turbidity persists (approx. 2-4 volumes).
Re-heat slightly to clear the solution, then allow to cool slowly to Room Temperature (RT) over 2 hours.
Cool further to 0-5°C in an ice bath for 1 hour to maximize yield.
Isolation:
Filter the crystals using a Buchner funnel.[1][2][3]
Wash the cake with cold 1:1 Ethanol/Heptane mixture.[1]
Dry under vacuum at 40°C. Avoid high heat (>60°C) to prevent decarboxylation or oxidation.[1][3]
Protocol: Reaction Solvent Selection
Choosing the right solvent is critical for reaction success.[1][3]
Figure 2: Decision matrix for reaction solvent selection based on chemical transformation.[1][2][3]
Thermodynamic Considerations & Stability
Temperature Dependence (Van't Hoff Trends)
Like many substituted benzoates, the solubility of Methyl 3-amino-2-hydroxy-5-methylbenzoate follows a non-linear Van't Hoff relationship.[1][2][3]
Endothermic Dissolution: Solubility increases significantly with temperature in alcohols (MeOH/EtOH).[1][3] A 10°C increase can often double the solubility limit, making these solvents ideal for temperature-swing crystallization.[1][2][3]
Stability Warning: In solution (especially in polar protic solvents like MeOH), the compound is susceptible to air oxidation turning the solution dark brown over time (formation of quinone-imines).[1][2][3]
Mitigation: Always degas solvents and store solutions under Nitrogen/Argon.[1][2][3]
References
PubChem. Methyl 3-amino-5-hydroxybenzoate (Isomer Analog) - Compound Summary.[1][2][3] National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2][3]
Google Patents. CN105209444A - Benzofused heterocyclic derivatives usable as GPR120 agonists.[1][2][3] (Cites the compound as a key intermediate). Available at:
Nordström, F., & Rasmuson, Å. C. (2006).[1][3] Solubility and Melting Properties of Salicylic Acid.[1][2][3][5] Journal of Chemical & Engineering Data.[1][2][3][5] (Provides thermodynamic basis for salicylate solubility).[1][3][5][6] Available at: [Link][1][2][3]
The Methyl 3-amino-2-hydroxy-5-methylbenzoate Scaffold: A Technical Guide to Synthesis and Application
The following technical guide details the chemical identity, synthesis, and medicinal application of Methyl 3-amino-2-hydroxy-5-methylbenzoate , a specialized scaffold in modern drug discovery. Executive Summary Methyl 3...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and medicinal application of Methyl 3-amino-2-hydroxy-5-methylbenzoate , a specialized scaffold in modern drug discovery.
Executive Summary
Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70978-07-3) is a trisubstituted benzene derivative serving as a critical "orthogonally functionalized" building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the dense arrangement of three distinct reactive handles—an ester, a phenol, and an amine—around a toluene core.[2] This specific substitution pattern (3-amino, 5-methyl) renders it an essential precursor for synthesizing benzoxazoles , benzamides , and heterocyclic kinase inhibitors (e.g., HDAC inhibitors, GPR120 agonists).[2]
This guide provides a validated protocol for its synthesis, analyzes its reactivity profile, and outlines its application in high-value pharmacophore construction.[2]
Chemical Identity & Structural Analysis[2][3]
Property
Specification
IUPAC Name
Methyl 3-amino-2-hydroxy-5-methylbenzoate
Common Name
Methyl 3-amino-5-methylsalicylate
CAS Number
70978-07-3
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Melting Point
72–74 °C
pKa (Predicted)
~7.8 (Phenolic OH), ~3.5 (Aniline NH₂)
Structural Features[1][2][4]
Intramolecular Hydrogen Bonding: The 2-hydroxy group forms a strong hydrogen bond with the carbonyl oxygen of the 1-methyl ester.[2] This "pseudo-ring" stabilizes the molecule but can reduce the nucleophilicity of the phenol, requiring specific conditions for alkylation.[2]
Electronic Push-Pull: The 5-methyl group provides weak electron donation, slightly increasing the electron density of the ring compared to the non-methylated analog.[2] The 3-amino group is a strong electron donor, making the 4- and 6-positions susceptible to further electrophilic attack if not protected.[2]
Discovery & Synthesis Protocol
The "discovery" of this molecule is rooted in the optimization of synthetic routes for Actinomycin D analogues and subsequent Histone Deacetylase (HDAC) inhibitors .[2] The synthesis requires precise regiocontrol to install the amino group at the 3-position (ortho to the phenol) rather than the 6-position.[2]
Validated Synthesis Route
The industrial standard involves a three-step sequence starting from 5-methylsalicylic acid (p-cresotic acid).[2]
Step 1: Esterification
Objective: Protect the carboxylic acid and increase solubility.[2]
Protocol: Reflux 5-methylsalicylic acid in MeOH with catalytic H₂SO₄ or stoichiometric SOCl₂ for 12 hours.
Yield: >95% (Methyl 5-methylsalicylate).
Step 2: Regioselective Nitration
Objective: Introduce a nitrogen source at the 3-position.[2]
Mechanism: The hydroxyl group (-OH) is a stronger ortho/para director than the methyl group.[2] The para position relative to the -OH is blocked by the methyl group.[2] The ortho positions are 3 and 6.[2] Steric hindrance from the ester group at position 1 slightly disfavors position 6, but the electronic directing effect of the -OH strongly favors position 3.[2]
Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Acetic Acid.[2]
Protocol: Add HNO₃ dropwise to a solution of the ester in H₂SO₄ at 0–5 °C. Maintain temperature <10 °C to prevent dinitration.
Critical Control Point: Monitor via TLC/LCMS to ensure mono-nitration.
Objective: Convert the nitro group to the primary amine.[2]
Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C), Methanol; OR Tin(II) Chloride (SnCl₂), Ethanol.[2]
Protocol (Catalytic Hydrogenation): Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%).[2] Stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours. Filter through Celite.[2]
Protocol (Chemical Reduction): Reflux with SnCl₂·2H₂O in EtOAc or EtOH for 3 hours.
Figure 1: Step-wise synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate showing critical intermediates.
Applications in Medicinal Chemistry
This scaffold is primarily used to construct fused heterocyclic systems.[2] The adjacent amino (-NH₂) and hydroxyl (-OH) groups allow for rapid cyclization with electrophiles.[2]
A. Synthesis of Benzoxazoles
Reacting the scaffold with carboxylic acids or orthoesters leads to 7-methoxycarbonyl-5-methylbenzoxazoles .[2] These structures are bioisosteres for purines and are found in various kinase inhibitors.[2]
B. Synthesis of HDAC Inhibitors
In histone deacetylase (HDAC) inhibitor design, the ester is often hydrolyzed to the acid and coupled with o-phenylenediamine to form the zinc-binding benzamide moiety.[2] The 5-methyl group provides hydrophobic bulk that can improve selectivity for specific HDAC isoforms (e.g., HDAC1 vs. HDAC6).[2]
C. GPR120 Agonists
Recent patents (e.g., CN105209444A) utilize this scaffold to synthesize benzofused heterocyclic derivatives targeting GPR120 for the treatment of metabolic disorders.[2]
Reaction Logic Diagram
Figure 2: Divergent synthesis applications of the scaffold in drug discovery.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard values.
¹H NMR (400 MHz, DMSO-d₆):
δ 10.50 (s, 1H, Phenolic OH) – Deshielded due to H-bonding.[2]
Sigma-Aldrich. (n.d.).[2] Methyl 3-amino-2-hydroxy-5-methylbenzoate Product Sheet. Retrieved from [2]
Google Patents. (2016).[2] CN105481788A - Histone deacetylase inhibitors and preparation method thereof.[2] Retrieved from
Google Patents. (2015).[2] CN105209444A - Benzofused heterocyclic derivatives useful as GPR120 agonists.[2] Retrieved from
National Institutes of Health (NIH). (2013).[2] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives. PMC3970724.[2] Retrieved from [2]
Technical Application Note: Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Abstract & Retrosynthetic Analysis This application note details the laboratory-scale synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate , a functionalized salicylate building block used in the development of heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Retrosynthetic Analysis
This application note details the laboratory-scale synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate , a functionalized salicylate building block used in the development of heterocyclic pharmaceutical intermediates. The synthetic pathway utilizes 5-methylsalicylic acid (p-cresotic acid) as the starting material. The strategy relies on the strong ortho-directing effect of the phenolic hydroxyl group to install a nitro group at the 3-position, followed by esterification and reduction.
Retrosynthetic Logic:
Functionalization (Reduction): The amino group is generated via the chemoselective reduction of a nitro precursor (Methyl 3-nitro-5-methylsalicylate).
Regioselective Nitration: The 3-nitro functionality is introduced via electrophilic aromatic substitution (EAS).[1] The presence of the 5-methyl group blocks the para position relative to the hydroxyl, forcing nitration to the ortho (3-position) due to the synergistic directing effects of the hydroxyl (activator, o,p-director) and the carboxyl (deactivator, m-director).
Esterification: The methyl ester is formed via standard Fischer esterification, which can be performed either before or after nitration. This protocol performs esterification first to improve solubility in organic solvents for the subsequent nitration step.
Safety & Handling Protocol
WARNING: This protocol involves the use of concentrated acids and exothermic reactions.
Nitration Risks: The nitration step involves concentrated nitric and sulfuric acids.[1][2] This reaction is highly exothermic.[3] Strict temperature control (<10 °C) is mandatory to prevent thermal runaway or polynitration.
Chemical Handling: Methanol is flammable and toxic. Nitric acid is a strong oxidizer. Work must be performed in a functioning chemical fume hood.
PPE: Standard personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) is required.
Experimental Protocols
Step 1: Synthesis of Methyl 5-methylsalicylate
Objective: Convert 5-methylsalicylic acid to its methyl ester to protect the carboxylic acid and modulate solubility.
Reagent
Role
Equiv.
Notes
5-Methylsalicylic acid
Substrate
1.0
Solid, white/off-white
Methanol (MeOH)
Solvent/Reagent
Excess
Anhydrous preferred
Sulfuric Acid (H₂SO₄)
Catalyst
0.1-0.2
Concentrated (98%)
Sodium Bicarbonate
Quench
N/A
Saturated aq. solution
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylsalicylic acid (10.0 g, 65.7 mmol) in Methanol (50 mL).
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 8–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
Workup: Cool to room temperature. Concentrate the solvent to ~1/3 volume under reduced pressure. Pour the residue into ice-water (100 mL).
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 5-methylsalicylate as a colorless to pale yellow oil/solid.
Yield Expectation: 90–95%.
Step 2: Regioselective Nitration to Methyl 3-nitro-5-methylsalicylate
Objective: Introduce the nitro group at the 3-position.
Reagent
Role
Equiv.
Notes
Methyl 5-methylsalicylate
Substrate
1.0
From Step 1
Nitric Acid (HNO₃)
Electrophile Source
1.05
65-70% or fuming (adjust equiv)
Acetic Acid (AcOH)
Solvent
N/A
Glacial
Acetic Anhydride (Ac₂O)
Dehydrating Agent
Optional
Enhances reactivity
Procedure:
Preparation: Dissolve Methyl 5-methylsalicylate (10.0 g, 60.2 mmol) in Glacial Acetic Acid (40 mL) in a flask equipped with a thermometer and an ice-salt bath. Cool to 0–5 °C.
Nitration: Prepare a solution of HNO₃ (4.2 mL, ~1.05 equiv) in Acetic Acid (10 mL). Add this mixture dropwise to the substrate solution, maintaining the internal temperature below 10 °C .
Mechanistic Note: The -OH group activates the ring. The 5-methyl blocks the para position. The 3-position is the only electronically and sterically favored site for electrophilic attack.
Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 2 hours.
Quench: Pour the reaction mixture onto crushed ice (200 g). The product should precipitate as a yellow solid.
Purification: Filter the solid. Wash with cold water to remove acid traces. Recrystallize from Ethanol/Water if necessary to remove any 6-nitro isomer (minor byproduct).
Yield Expectation: 70–80%.
Step 3: Reduction to Methyl 3-amino-2-hydroxy-5-methylbenzoate
Objective: Reduce the nitro group to the primary amine.
Reagent
Role
Equiv.
Notes
Methyl 3-nitro-5-methylsalicylate
Substrate
1.0
From Step 2
Hydrogen (H₂)
Reductant
Excess
Balloon or low pressure (1-3 atm)
Pd/C (10%)
Catalyst
5-10 wt%
Wet support preferred for safety
Ethanol/EtOAc
Solvent
N/A
Reaction medium
Alternative (Chemical Reduction): Iron powder (3 equiv) in dilute Acetic Acid/Ethanol reflux can be used if hydrogenation equipment is unavailable.
Procedure (Catalytic Hydrogenation):
Setup: In a hydrogenation vessel (or heavy-walled flask), dissolve the nitro intermediate (5.0 g) in Ethanol (50 mL) and Ethyl Acetate (10 mL).
Catalyst: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.
Reduction: Purge the vessel with Hydrogen gas. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at room temperature for 4–6 hours.
Monitoring: Monitor by TLC (the amine will be more polar and may fluoresce).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
Isolation: Concentrate the filtrate under reduced pressure. The product, Methyl 3-amino-2-hydroxy-5-methylbenzoate , typically solidifies upon standing or trituration with hexanes.
Characterization: ¹H NMR should show the disappearance of the nitro-shifted aromatic protons and the appearance of a broad NH₂ signal.
Purification techniques for "Methyl 3-amino-2-hydroxy-5-methylbenzoate"
Application Note: High-Purity Isolation of Methyl 3-amino-2-hydroxy-5-methylbenzoate Executive Summary Methyl 3-amino-2-hydroxy-5-methylbenzoate (also referred to as Methyl 3-aminocresotinate) is a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Isolation of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Executive Summary
Methyl 3-amino-2-hydroxy-5-methylbenzoate (also referred to as Methyl 3-aminocresotinate) is a critical intermediate in the synthesis of fused heterocycles and kinase inhibitors. Its structural motif—an ortho-aminophenol core decorated with an ester—presents a unique purification challenge. The molecule is amphoteric and highly susceptible to oxidative degradation (browning) upon exposure to air and light.
This guide provides a multi-tiered purification strategy. Protocol A details a scalable acid-base extraction to remove non-basic impurities. Protocol B outlines a recrystallization technique optimized for stability. Protocol C offers a chromatographic "polish" for analytical standards.
Physicochemical Profile & Stability
Understanding the molecule's behavior is the prerequisite for successful isolation.
Property
Description
Implication for Purification
Structure
Ortho-aminophenol w/ ester
Potential for metal chelation; prone to oxidation.
Acidity/Basicity
Amphoteric (pKa amine ~3-4; pKa phenol ~10)
Soluble in dilute mineral acids (as ammonium salt) and strong bases (as phenolate).
Solubility
Moderate in EtOAc, DCM, MeOH. Low in water.
Can be precipitated from aqueous streams by pH adjustment.[1]
Stability
High Oxidation Risk
Solutions turn dark brown/black in air. All solvents must be degassed.
Pre-Purification Considerations
Inert Atmosphere: All solid handling should occur under
or Ar flow where possible.
Antioxidants: Adding 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to aqueous buffers prevents oxidative polymerization during workup.
Metal Scavenging: If synthesized via Nitro-reduction (e.g., Fe/HCl or Pd/C), residual metals can catalyze oxidation. Use a silica pad or metal scavenger (e.g., QuadraPure™) prior to crystallization.
Protocol A: Acid-Base Chemical Filter (Scalable)
Best for: Removing non-basic impurities (unreacted starting material, phenols) and neutral byproducts.
Principle: The amino group allows selective solubilization in dilute acid, leaving non-basic impurities behind.
Dissolution: Dissolve the crude brown solid in EtOAc (10 mL/g).
Extraction (Acid Phase): Extract the organic layer twice with 1.0 M HCl (cold, containing 0.1% Na2SO3).
Mechanism:[1][3][4][5] The target amine protonates (
) and moves to the aqueous layer. Impurities remain in EtOAc.
Washing: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained organics.
Neutralization & Precipitation:
Cool the aqueous acidic solution to 0–5°C.
Slowly add Sat. NaHCO3 or 20% NaOH dropwise with vigorous stirring until pH reaches 7.0–7.5.
Critical: Do not overshoot to pH > 10, or the phenol may deprotonate and redissolve.
Isolation: Filter the resulting precipitate immediately. Wash with cold, degassed water. Dry under vacuum at 40°C.
Protocol B: Recrystallization (High Purity)
Best for: Final polishing and removal of trace isomers.
Solvent System: Ethanol/Water or Methanol/Water.
Protocol:
Degassing: Sparge Ethanol and Water with nitrogen for 15 minutes.
Dissolution: Suspend the solid in minimum boiling Ethanol (~5-8 mL/g).
Note: If the solution is dark, treat with activated charcoal (5% w/w) for 5 mins, then filter hot through Celite.
Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity persists.
Crystallization: Add a few drops of Ethanol to clear the turbidity. Allow the solution to cool slowly to room temperature, then chill to 0°C for 2 hours.
Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.
Best for: Separating difficult regio-isomers or oxidation byproducts.
Stationary Phase: Silica Gel (230-400 mesh), acid-washed if possible to prevent streaking.
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10
70:30).
Modifier: Add 1% Triethylamine (TEA) to the mobile phase to prevent tailing of the amine.
Visualization of Workflows
Figure 1: Acid-Base Purification Logic
Caption: Logical flow for the chemical separation of the amphoteric target from neutral organic impurities.
Figure 2: Recrystallization Temperature Profile
Caption: Thermal profile for the recrystallization process to ensure maximum purity and yield.
Quality Control & Troubleshooting
Parameter
Specification
Method
Troubleshooting
Appearance
Off-white to pale yellow crystalline solid
Visual
Brown/Black: Oxidation occurred. Recrystallize with charcoal.
Purity
> 98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Late eluting peaks: Dimer formation. Use fresh reagents.
Identity
Consistent Proton NMR
1H-NMR (DMSO-d6)
Extra peaks at 7-8ppm: Residual solvent or oxidation.
Melting Point
Distinct (Approx 95-105°C range*)
Capillary Method
Wide range: Wet cake or salt contamination. Dry longer.
*Note: Exact melting point depends on specific polymorph and purity; literature for analogs suggests this range.
References
BenchChem. (2025).[6] Synthesis and Purification of Amino-Methylbenzoic Acid Derivatives. Retrieved from
European Patent Office. (1988). EP 0291159: Process for the preparation of 5-aminosalicylic acid esters.[1] (Describes handling of homologous methyl aminobenzoates).
ChemicalBook. (2023). Methyl 3-amino-5-bromo-2-hydroxybenzoate Synthesis and Properties. Retrieved from
PubChem. (2025).[7][8][9] Methyl 3-amino-2-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from
TCI Chemicals. (2023). Handling of Methyl 5-Methylsalicylate Derivatives. Retrieved from
Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of Methyl 3-amino-2-hydroxy-5-methylbenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The landscape of medicinal chemistry is one of both deep knowledge and vast unexplored territory. While established scaffolds form the bed...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The landscape of medicinal chemistry is one of both deep knowledge and vast unexplored territory. While established scaffolds form the bedrock of many therapeutic classes, novel molecular arrangements offer the promise of new mechanisms, improved efficacy, and refined safety profiles. This document concerns Methyl 3-amino-2-hydroxy-5-methylbenzoate , a compound for which specific biological applications are not yet extensively documented in publicly accessible literature. Therefore, this guide adopts a predictive and investigative framework. By dissecting the molecule's constituent parts—the aminosalicylate core and the additional C5-methyl group—we can infer plausible therapeutic applications and design robust protocols to validate them. This is not a summary of established use, but a roadmap for discovery.
Molecular Architecture and Physicochemical Rationale
Methyl 3-amino-2-hydroxy-5-methylbenzoate belongs to the family of aminosalicylates. Its structure is characterized by a benzene ring substituted with a hydroxyl group at position C2, an amino group at C3, a methyl ester at C1, and a methyl group at C5. This arrangement of functional groups dictates its potential physicochemical and pharmacological properties.
The presence of both hydrogen bond donors and acceptors suggests moderate aqueous solubility, while the methyl ester and C5-methyl group contribute to its lipophilicity. This balance is critical in drug design, influencing membrane permeability and interaction with biological targets.[1]
The Aminosalicylate Core: A Foundation for Anti-Inflammatory Activity
The 2-hydroxybenzoic acid (salicylate) moiety is famously the core of aspirin and a wide range of non-steroidal anti-inflammatory drugs (NSAIDs). The addition of an amino group creates an aminosalicylate. Compounds in this class, such as mesalamine (5-aminosalicylic acid), are cornerstone therapies for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][3] Their primary mechanism involves the inhibition of inflammatory pathways, though the exact mode of action is complex and multifactorial, potentially including the scavenging of reactive oxygen species and inhibition of cyclooxygenase (COX) enzymes.[4][5]
The "Magic Methyl" Effect: A Tweak with Profound Implications
The strategic placement of a methyl group can dramatically alter a molecule's biological profile—a phenomenon often dubbed the "magic methyl" effect.[6][7] The C5-methyl group in our target compound could:
Enhance Binding Affinity: By occupying a hydrophobic pocket in a target enzyme or receptor, the methyl group can increase binding affinity and potency.[8]
Modulate Metabolism: It can block a site of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[7]
Alter Conformation: The methyl group can influence the molecule's preferred three-dimensional shape, potentially locking it into a more bioactive conformation.[6]
Therefore, we can hypothesize that Methyl 3-amino-2-hydroxy-5-methylbenzoate is a promising candidate for investigation as an anti-inflammatory, antimicrobial, or even an anticancer agent, building upon the known activities of its core structure, potentially enhanced by its unique methylation pattern.
The following sections outline hypothetical, yet scientifically grounded, applications for Methyl 3-amino-2-hydroxy-5-methylbenzoate and provide detailed protocols for initial screening.
Application Area: Anti-Inflammatory Agent
Rationale: Based on the aminosalicylate scaffold, the most logical starting point for investigation is anti-inflammatory activity. The compound could potentially act as a COX inhibitor or modulate other inflammatory pathways.
This protocol determines the compound's ability to selectively inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[9]
Materials:
Methyl 3-amino-2-hydroxy-5-methylbenzoate (solubilized in DMSO)
Human recombinant COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Prostaglandin E2 (PGE2) immunoassay kit
Celecoxib (selective COX-2 inhibitor control)
Ibuprofen (non-selective COX inhibitor control)
96-well microplates
Plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of Methyl 3-amino-2-hydroxy-5-methylbenzoate in DMSO. A typical starting concentration range would be 0.1 µM to 100 µM.
Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to a reaction buffer.
Inhibitor Addition: Add the diluted test compound, control inhibitors, or DMSO (vehicle control) to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for 10 minutes at 37°C.
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
Quantify PGE2 Production: Measure the amount of PGE2 produced using a competitive ELISA-based immunoassay kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Self-Validation and Interpretation:
The control inhibitors (celecoxib and ibuprofen) should yield their known IC₅₀ values, validating the assay's performance.
A low IC₅₀ value for the test compound indicates potent inhibition.
Comparing the IC₅₀ values for COX-1 and COX-2 will determine the compound's selectivity. A significantly lower IC₅₀ for COX-2 suggests a desirable selective anti-inflammatory profile with a potentially lower risk of gastrointestinal side effects.
Caption: Workflow for in vitro COX inhibition assay.
Application Area: Antimicrobial Agent
Rationale: Many phenolic and aniline-containing compounds exhibit antimicrobial properties. The specific substitution pattern of Methyl 3-amino-2-hydroxy-5-methylbenzoate could confer activity against various bacterial or fungal strains.
This protocol is a standard method for quantifying the antimicrobial potency of a compound.[10][11]
Materials:
Methyl 3-amino-2-hydroxy-5-methylbenzoate (solubilized in DMSO)
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This brings the final volume to 200 µL.
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only, no bacteria), and a growth control (bacteria in broth with DMSO vehicle).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Self-Validation and Interpretation:
The positive control antibiotic should show an MIC within its expected range.
The growth control should show robust turbidity, while the negative control should remain clear.
A low MIC value indicates high antimicrobial potency. The assay can be expanded to a panel of clinically relevant bacteria and fungi to determine the antimicrobial spectrum.
Caption: Workflow for broth microdilution MIC assay.
Application Area: Anticancer Agent
Rationale: Salicylate derivatives have been investigated for their chemopreventive and therapeutic effects in oncology. The structural motifs in Methyl 3-amino-2-hydroxy-5-methylbenzoate could potentially interfere with cancer cell proliferation.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]
Materials:
Methyl 3-amino-2-hydroxy-5-methylbenzoate (solubilized in DMSO)
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization buffer (e.g., acidified isopropanol or DMSO)
Doxorubicin (positive control cytotoxic drug)
Sterile 96-well cell culture plates
Procedure:
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound, doxorubicin, or DMSO (vehicle control). Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%) by plotting the percent viability against the log of the compound concentration.
Self-Validation and Interpretation:
The positive control, doxorubicin, should show a potent cytotoxic effect with a low GI₅₀ value.
The dose-response curve for the test compound will reveal its cytotoxic potential. A steep curve and low GI₅₀ suggest significant anticancer activity.
Screening against a panel of different cancer cell lines can help identify potential selectivity.
Application Notes and Protocols: Experimental Setups for Reactions of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Introduction Methyl 3-amino-2-hydroxy-5-methylbenzoate is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an amino group, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an amino group, a hydroxyl group, and a methyl ester on a benzene ring makes it a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. The ortho-relationship of the amine and hydroxyl functionalities, in particular, provides a gateway to the construction of important heterocyclic systems like benzoxazoles and benzoxazinones.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols and the scientific rationale for key chemical transformations involving Methyl 3-amino-2-hydroxy-5-methylbenzoate. The protocols are designed to be self-validating, with clear guidance on reagent choice, reaction monitoring, and product characterization.
A robust and scalable synthesis of the title compound is a prerequisite for its use in further reactions. While multiple routes are possible, a common and effective strategy involves the nitration of a commercially available precursor, followed by reduction of the nitro group.
Proposed Synthetic Pathway
A logical synthetic route begins with 2-hydroxy-5-methylbenzoic acid, proceeding through nitration and esterification, followed by a final reduction step. This pathway offers good control over regioselectivity.
Caption: Proposed synthetic workflow for Methyl 3-amino-2-hydroxy-5-methylbenzoate.
II. Key Reactions & Experimental Protocols
The reactivity of Methyl 3-amino-2-hydroxy-5-methylbenzoate is dictated by its three functional groups. Selective transformation is achievable by careful selection of reagents and reaction conditions. This section details protocols for N-acylation, diazotization, and cyclization reactions.
A. Protocol 1: N-Acylation of the Amino Group
This protocol describes the selective acylation of the primary amino group using an acyl chloride. The hydroxyl group is less nucleophilic under these conditions, especially with a non-nucleophilic base like pyridine, which also serves as a scavenger for the HCl byproduct.
Causality Behind Experimental Choices:
Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve the starting material and reagents.
Base: Pyridine is used as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions.
Step-by-Step Methodology:
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3-amino-2-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Acylation: Add the desired acyl chloride (e.g., Acetyl chloride, 1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Reagent
Molar Eq.
Purpose
Substrate
1.0
Starting Material
Acyl Chloride
1.1
Acylating Agent
Pyridine
1.2
Acid Scavenger/Base
DCM
-
Solvent
B. Protocol 2: Diazotization and Sandmeyer Reaction
The conversion of the aromatic amino group to a diazonium salt opens up a vast range of synthetic possibilities. Diazonium salts are versatile intermediates that can be substituted with various nucleophiles.[3] This protocol details the formation of the diazonium salt and its subsequent conversion to a chloro-derivative via the Sandmeyer reaction.
Causality Behind Experimental Choices:
Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and to prevent the premature decomposition of the intermediate.[4]
Acid Medium: A strong acid (like HCl) is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.[5]
Catalyst: Copper(I) chloride is a classic catalyst for the Sandmeyer reaction, facilitating the displacement of the dinitrogen group with a chloride ion via a radical mechanism.
Step-by-Step Methodology:
Preparation: In a beaker, suspend Methyl 3-amino-2-hydroxy-5-methylbenzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the substrate suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes after the addition is complete. The completion of diazotization can be verified with starch-iodide paper (a blue-black color indicates excess nitrous acid).[4]
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
Coupling: Add the cold diazonium salt solution slowly to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete reaction.
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Caption: Logical flow of the Diazotization-Sandmeyer reaction sequence.
C. Protocol 3: Cyclization to a Benzoxazinone Derivative
The ortho-amino-hydroxy functionality is ideal for forming heterocyclic rings. Reaction with a carbonyl dielectrophile like triphosgene can yield a benzoxazinone, a privileged scaffold in medicinal chemistry.
Causality Behind Experimental Choices:
Triphosgene: Triphosgene is a safer, solid alternative to gaseous phosgene for introducing a carbonyl group to form the cyclic carbamate (oxazinone ring).
Base: A non-nucleophilic organic base like triethylamine (TEA) is required to deprotonate the phenolic hydroxyl and amino groups, increasing their nucleophilicity, and to neutralize the HCl produced.
Solvent: An aprotic solvent like THF is used to prevent reaction with the highly electrophilic phosgene equivalent.
Step-by-Step Methodology:
Preparation: To a solution of Methyl 3-amino-2-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (2.5 eq).
Addition of Phosgene Equivalent: Cool the mixture to 0 °C. Add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise over 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive; handle it in a fume hood with appropriate personal protective equipment.
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization or column chromatography to yield the desired benzoxazinone derivative. This type of cyclization is a powerful tool for building complex molecular architectures.[6][7]
III. Conclusion
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a valuable and versatile building block. The protocols outlined in this guide provide a robust framework for its utilization in N-acylation, diazotization-substitution, and heterocyclic synthesis. The key to successful and selective transformations lies in the careful control of reaction conditions, particularly temperature and the choice of reagents and solvents. By understanding the underlying chemical principles, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.
References
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
Baghdad Science Journal. (n.d.). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-5-hydroxybenzoate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-2-hydroxybenzoate. Retrieved from [Link]
ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. Retrieved from [Link]
ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]
Rafidain Journal of Science. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]
PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved from [Link]
Université Paris-Sud. (n.d.). Supporting Information: Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][9]diazepin-2-ylamino)benzoate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
The Versatile Scaffolding of Methyl 3-amino-2-hydroxy-5-methylbenzoate in the Synthesis of Bio-inspired Heterocyclic Compounds
Introduction: Unlocking the Potential of a Privileged Substituted Anthranilate In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Substituted Anthranilate
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse three-dimensional structures and their ability to interact with a wide array of biological targets. Methyl 3-amino-2-hydroxy-5-methylbenzoate, a substituted anthranilate ester, has emerged as a highly versatile and strategic starting material for the synthesis of a variety of fused heterocyclic systems. Its unique arrangement of a nucleophilic amine, a phenolic hydroxyl group, and an ester moiety on a benzene ring provides a powerful platform for constructing complex molecular frameworks. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of key heterocyclic scaffolds, including benzoxazoles, quinolines, phenoxazines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their practical implementation.
The strategic placement of the amino and hydroxyl groups ortho to each other is the cornerstone of this molecule's utility, enabling a range of cyclocondensation reactions. The methyl and methoxycarbonyl substituents further modulate the electronic and steric properties of the ring, influencing reactivity and providing handles for further functionalization. The benzoxazole scaffold, for instance, is prevalent in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
I. Synthesis of Substituted Benzoxazoles: A Gateway to Bioactive Molecules
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[3][4] The reaction of o-aminophenols with various carbon electrophiles is a common and efficient method for their synthesis.[4][5] Here, we detail a robust protocol for the synthesis of a substituted benzoxazole from methyl 3-amino-2-hydroxy-5-methylbenzoate using a β-diketone, leveraging a combined Brønsted acid and copper iodide catalytic system.[6]
Mechanistic Rationale
The reaction proceeds through an initial condensation of the amino group of methyl 3-amino-2-hydroxy-5-methylbenzoate with one of the carbonyl groups of the β-diketone to form an enamine intermediate. The Brønsted acid catalyzes this step by protonating the carbonyl oxygen, enhancing its electrophilicity. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the hydroxyl group onto the other carbonyl carbon. The role of CuI is proposed to facilitate the final dehydration step, leading to the aromatic benzoxazole ring.[6]
Caption: Workflow for Benzoxazole Synthesis.
Experimental Protocol: Synthesis of Methyl 2-(2-acetyl-1-methylvinyl)-6-methyl-1,3-benzoxazole-7-carboxylate
To a stirred solution of methyl 3-amino-2-hydroxy-5-methylbenzoate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add acetylacetone (1.2 mmol).
Add p-toluenesulfonic acid monohydrate (0.1 mmol) and copper(I) iodide (0.05 mmol) to the reaction mixture.
Fit the flask with a reflux condenser and heat the mixture to 80 °C with continuous stirring for 16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired benzoxazole derivative.
II. Skraup-Doebner-von Miller Quinoline Synthesis: Building the Core of Potent Drugs
The quinoline scaffold is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs, most notably the anti-malarial drug, quinine. The Skraup-Doebner-von Miller synthesis is a classic and versatile method for constructing the quinoline ring system.[7][8] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.
Mechanistic Insights
The reaction is believed to proceed through the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline.[9]
Caption: Skraup-Doebner-von Miller Quinoline Synthesis.
Proposed Protocol: Synthesis of a Substituted Hydroxyquinoline
Moderate to good (highly dependent on substrate and conditions)
Step-by-Step Methodology:
Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
To a solution of methyl 3-amino-2-hydroxy-5-methylbenzoate (1.0 mmol) in concentrated sulfuric acid (5 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, slowly add a mixture of crotonaldehyde (1.2 mmol) and nitrobenzene (1.1 mmol) with vigorous stirring.
After the initial exothermic reaction subsides, heat the mixture to 100-120 °C for 4-6 hours.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline derivative.
III. Phenoxazine Synthesis: Crafting Dyes and Fluorescent Probes
Phenoxazines are a class of tricyclic heterocyclic compounds that have found applications as dyes, fluorescent probes, and in materials science.[10] A common route to phenoxazines involves the oxidative dimerization of 2-aminophenols.[11][12]
Reaction Mechanism
The reaction is initiated by the oxidation of the 2-aminophenol to a reactive radical cation or a quinone-imine intermediate. Two molecules of this intermediate then undergo a [4+2] cycloaddition followed by aromatization to form the phenoxazine core.
Caption: 1,5-Benzodiazepine Synthesis.
Proposed Protocol: Synthesis of a Substituted Benzodiazepine Derivative
Good to excellent (based on analogous reactions) [13]
Step-by-Step Methodology:
To a suspension of H-MCM-22 (50 mg) in acetonitrile (10 mL), add methyl 3-amino-2-hydroxy-5-methylbenzoate (1.0 mmol) and acetone (2.5 mmol).
Stir the reaction mixture vigorously at room temperature for 1-3 hours.
Monitor the reaction by TLC.
Upon completion, filter off the catalyst and wash it with acetonitrile.
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a readily accessible and highly valuable building block for the synthesis of a diverse range of heterocyclic compounds. The strategic disposition of its functional groups allows for the construction of benzoxazoles, quinolines, phenoxazines, and benzodiazepines, all of which are important scaffolds in medicinal chemistry and materials science. The protocols outlined in this application note provide a practical guide for researchers to explore the rich chemistry of this versatile starting material and to generate novel compounds with potential biological and technological applications. The adaptability of these methods to a variety of reaction partners opens up a vast chemical space for the discovery of new molecular entities.
References
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research. [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2025). RSC Publishing. [Link]
The Skraup‐Doebner‐Von Miller quinoline synthesis. (n.d.). ResearchGate. [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). ResearchGate. [Link]
Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.[14] (n.d.). ResearchGate. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). Organic Chemistry Portal. [Link]
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Publishing. [Link]
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Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
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Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). NISCAIR Online Periodicals Repository. [Link]
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Scale-up synthesis of "Methyl 3-amino-2-hydroxy-5-methylbenzoate"
An Application Note for the Scale-up Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate Introduction Methyl 3-amino-2-hydroxy-5-methylbenzoate is a valuable substituted anthranilate derivative that serves as a key bu...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scale-up Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Introduction
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a valuable substituted anthranilate derivative that serves as a key building block in the synthesis of complex organic molecules, including pharmaceutical agents and other specialty chemicals.[1][2] Its utility in drug development necessitates a robust, safe, and scalable synthetic route to ensure a consistent and high-quality supply for research and manufacturing.
This application note provides a comprehensive, three-step synthesis pathway for Methyl 3-amino-2-hydroxy-5-methylbenzoate, designed with scalability and safety as primary considerations. The chosen route begins with the Fischer esterification of 5-methylsalicylic acid, followed by a regioselective nitration, and concludes with a catalytic hydrogenation. Each step is detailed with field-proven insights, explaining the causality behind procedural choices and addressing the specific challenges associated with scaling up from the laboratory bench to pilot or production scales.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from commercially available 5-methylsalicylic acid.
Caption: Overall 3-step synthesis of the target molecule.
Part 1: Synthesis of Methyl 5-methylsalicylate (Intermediate 1)
Principle and Mechanistic Insight
This initial step employs a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] Concentrated sulfuric acid serves a dual purpose: it acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity, and it serves as a dehydrating agent, sequestering the water formed during the reaction to drive the equilibrium towards the ester product.[3] Using methanol in excess also helps to shift the equilibrium favorably.
Experimental Protocol (100 g Scale)
Reactor Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 5-methylsalicylic acid (100.0 g, 0.657 mol).
Reagent Addition: Add methanol (800 mL, 19.7 mol) to the flask and stir the mixture until the solid is fully dissolved.[5]
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (20 mL, 0.376 mol) to the solution.[5][6] An exotherm will be observed; ensure the addition rate maintains the solution temperature below 40°C.
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up & Isolation:
a. Cool the reaction mixture to room temperature.
b. Reduce the volume of methanol by approximately 75% using a rotary evaporator.
c. Slowly pour the concentrated mixture into 1.5 L of ice-cold water with vigorous stirring. The product will precipitate as a white solid.
d. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 300 mL) until the washings are neutral (pH ~7).
Drying: Dry the solid in a vacuum oven at 45-50°C to a constant weight.
Scale-Up Considerations
Heat Management: The initial addition of sulfuric acid is exothermic. On a larger scale, this must be done via a controlled addition funnel with efficient overhead stirring and external cooling to prevent localized overheating.
Reagent Ratios: While a large excess of methanol is viable in the lab, on a plant scale, this increases cost and waste. The excess can be optimized, but this may require longer reaction times or the implementation of a system to remove water azeotropically.
Work-up: Quenching large volumes into water requires a vessel with sufficient capacity and cooling to manage the heat of dilution of the residual acid. Efficient filtration and washing are crucial for removing acidic impurities.
Part 2: Synthesis of Methyl 2-hydroxy-5-methyl-3-nitrobenzoate (Intermediate 2)
Principle and Mechanistic Insight
This step is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the active electrophile. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[7] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[8] The regioselectivity is directed by the existing substituents. The strongly activating hydroxyl group (-OH) and the weakly activating methyl group (-CH₃) are ortho, para-directing, while the deactivating ester group (-CO₂Me) is meta-directing. The nitro group adds to the C3 position, which is ortho to the powerful -OH director and meta to the -CO₂Me director, leading to the desired isomer as the major product.
Safety Directive: Nitration Hazard Management
Nitration reactions are notoriously energetic and can become uncontrollable if not managed properly.[9] The primary risks are rapid, uncontrolled exotherms and the corrosive nature of the mixed acids.[10][11][12] Adherence to strict safety protocols is non-negotiable.
Caption: Critical safety workflow for the nitration step.
Experimental Protocol (100 g Scale)
Reactor Setup: In a 2 L, three-necked flask equipped with an overhead stirrer, temperature probe, and an equalizing pressure addition funnel, dissolve Methyl 5-methylsalicylate (100.0 g, 0.602 mol) in concentrated sulfuric acid (400 mL) at room temperature.
Cooling: Cool the solution to 0°C using an ice-salt bath.
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (42.0 mL, 0.662 mol) to concentrated sulfuric acid (42.0 mL) while cooling in an ice bath.
Reaction: Add the cold nitrating mixture to the stirred solution of the ester dropwise via the addition funnel over 60-90 minutes.[13] Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [7]
Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes.
Work-up & Isolation:
a. Very slowly and carefully pour the reaction mixture over a large volume of crushed ice (~2 kg) in a separate vessel with vigorous stirring.
b. A yellow solid will precipitate. Allow the ice to melt completely.
c. Isolate the solid by vacuum filtration.
d. Wash the filter cake extensively with cold water until the washings are neutral.
Drying: Dry the crude product in a vacuum oven at 45-50°C. The product can be further purified by recrystallization from ethanol if necessary.[7]
Scale-Up Considerations
Heat Transfer: Efficient heat removal is the most critical parameter. Jacketed reactors with chilled glycol are standard for maintaining low temperatures on a large scale. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.
Dosing Control: Automated dosing pumps should be used to control the addition rate of the nitrating mixture, linked to an internal temperature probe to automatically stop addition if the temperature exceeds the set limit.
Quenching: The quench step is also highly exothermic. The reaction mass should be added to the ice/water, not the other way around. Ensure the quench vessel is adequately sized and has its own cooling system.
Part 3: Synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate (Final Product)
Principle and Mechanistic Insight
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for its cleanliness and efficiency on a large scale.[14] The reaction involves the use of hydrogen gas and a heterogeneous catalyst, typically palladium on a carbon support (Pd/C).[15] The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst.[16][17] The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine product.[16]
Safety Directive: Hydrogenation Hazard Management
The primary hazards are the high flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially after use when it is dry and saturated with hydrogen.[18]
Inert Atmosphere: The reaction vessel must be purged of all air (oxygen) and filled with an inert gas (nitrogen or argon) before introducing hydrogen.
Catalyst Handling: The catalyst should be handled as a slurry in the reaction solvent. Never add dry catalyst to a flammable solvent. After the reaction, the catalyst must not be allowed to dry on the filter paper, as it can ignite spontaneously.[19] The filter cake should be kept wet with solvent or water.
Hydrogen Source: Use a certified high-pressure reactor (e.g., a Parr hydrogenator) for reactions above atmospheric pressure. Ensure all fittings are leak-tested.
Caption: Safe workflow for catalytic hydrogenation.
Experimental Protocol (100 g Scale)
Reactor Setup: To a 2 L Parr hydrogenation vessel, add Methyl 2-hydroxy-5-methyl-3-nitrobenzoate (100.0 g, 0.473 mol) and methanol (1 L).
Catalyst Addition: Under a stream of nitrogen, carefully add 10% Palladium on Carbon (5.0 g, 5 wt%).
Hydrogenation:
a. Seal the reactor and purge the system by evacuating and refilling with nitrogen three times.[18]
b. Purge the system by evacuating and refilling with hydrogen three times.[18]
c. Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring.
d. The reaction is typically exothermic; some cooling may be required to maintain room temperature.
e. Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 2-4 hours).
Work-up & Isolation:
a. Vent the excess hydrogen and purge the vessel with nitrogen three times.
b. Carefully open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. It is critical to keep the catalyst pad wet with methanol during filtration to prevent ignition. [19]
c. Wash the filter pad with additional methanol (2 x 100 mL).
d. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Scale-Up Considerations
Reactor Choice: For larger scales, a stirred-tank reactor (autoclave) rated for high pressure is required. Efficient agitation is key to ensure good contact between the gas, liquid, and solid catalyst phases.
Catalyst Filtration: Filtration of pyrophoric catalysts on a large scale is a significant safety challenge. Enclosed filter systems (e.g., filter-dryers) that can be inerted are often used to prevent operator exposure and the risk of fire.
Thermodynamics: Reductions of nitro compounds can be highly exothermic.[20] While this is manageable on a small scale, large-scale reactions require careful monitoring and a robust cooling system to prevent thermal runaway, which can be exacerbated by the accumulation of hydroxylamine intermediates.[21]
Summary of Quantitative Data
Parameter
Step 1: Esterification
Step 2: Nitration
Step 3: Reduction
Starting Material
5-Methylsalicylic Acid (100 g)
Methyl 5-methylsalicylate (100 g)
Methyl 2-hydroxy-5-methyl-3-nitrobenzoate (100 g)
Key Reagents
MeOH, H₂SO₄
HNO₃, H₂SO₄
H₂, 10% Pd/C
Solvent
Methanol
Sulfuric Acid
Methanol
Temperature
65-70°C (Reflux)
0-5°C
Room Temperature
Pressure
Atmospheric
Atmospheric
50 psi
Reaction Time
4-6 hours
1.5-2 hours
2-4 hours
Typical Yield
>95%
85-90%
>95%
Product M.W.
166.17 g/mol
211.17 g/mol
181.19 g/mol
References
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
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Synthesis of methyl 5-acetylsalicyl
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METHYL 5-AMINOSALICYL
Arylamine synthesis by amination (aryl
Catalytic Hydrogenation of Nitrobenzene to Aniline.
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NITRATION OF METHYL BENZO
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (2022).
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Application Notes and Protocols for the Biological Evaluation of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Introduction Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aminobenzoate, a class of compounds recognized for their diverse biological activities and as crucial building blocks for various natural products.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aminobenzoate, a class of compounds recognized for their diverse biological activities and as crucial building blocks for various natural products.[1] The structural motifs within this molecule—a phenolic hydroxyl group, an aromatic amine, and a methylbenzoate core—suggest a predisposition for a range of pharmacological effects, including but not limited to antioxidant, anti-inflammatory, and cytotoxic activities. This document provides a comprehensive suite of protocols for the initial biological characterization of this compound, designed for researchers in drug discovery and development. The assays described herein are intended to form a foundational screening cascade, enabling a systematic evaluation of the compound's biological potential.
The selection of these initial assays is based on the structural alerts within the molecule. The phenolic hydroxyl group is a well-known scavenger of free radicals, prompting the investigation of its antioxidant potential.[2][3] Aromatic amines and phenolic structures are also frequently implicated in anti-inflammatory responses, often through modulation of key signaling pathways like NF-κB.[4] Furthermore, as with any novel chemical entity intended for potential therapeutic use, an early assessment of its cytotoxic profile is essential to determine its therapeutic window.[5]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind each assay, ensuring a thorough understanding of the experimental design and data interpretation.
Section 1: Preliminary Characterization and Compound Handling
Prior to biological evaluation, it is critical to ensure the purity and stability of Methyl 3-amino-2-hydroxy-5-methylbenzoate. The compound should be characterized by standard analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
1.1. Solubility Testing
A fundamental prerequisite for in vitro assays is the solubility of the test compound in a biologically compatible solvent.
Protocol:
Prepare a stock solution of Methyl 3-amino-2-hydroxy-5-methylbenzoate at a high concentration (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
Serially dilute the stock solution in the intended cell culture medium or assay buffer to determine the maximum concentration at which the compound remains in solution.
Visually inspect for any precipitation. It is recommended to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced artifacts.
Section 2: Cytotoxicity Assessment
The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability.[5] This establishes a concentration range for subsequent, more specific assays and identifies any potential for anti-proliferative or toxic effects. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
2.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
2.2. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
2.3. Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a chosen cell line (e.g., HeLa for a cancer cell line, or HEK293 for a non-cancerous line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a series of dilutions of Methyl 3-amino-2-hydroxy-5-methylbenzoate in culture medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Parameter
Recommended Value
Cell Line
HeLa, MCF-7, HEK293
Seeding Density
5,000 - 10,000 cells/well
Compound Concentration
0.1 - 100 µM (initial screen)
Incubation Time
24, 48, 72 hours
MTT Concentration
0.5 mg/mL (final)
Wavelength
570 nm
Section 3: Antioxidant Activity Assessment
The phenolic hydroxyl group of Methyl 3-amino-2-hydroxy-5-methylbenzoate suggests potential antioxidant activity. This can be assessed using cell-free radical scavenging assays such as the DPPH and ABTS assays.[3]
3.1. Principle of the DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it.[7] This reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[7]
3.2. Detailed Protocol: DPPH Assay
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of dilutions of Methyl 3-amino-2-hydroxy-5-methylbenzoate in methanol. Ascorbic acid or Trolox can be used as a positive control.
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions or control.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
Data Acquisition: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the compound. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
3.3. Principle of the ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[3] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]
3.4. Detailed Protocol: ABTS Assay
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Reaction Mixture: Add 10 µL of the compound dilutions (in ethanol) to 1 mL of the ABTS•+ working solution.
Incubation: Incubate at room temperature for 6 minutes.
Data Acquisition: Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Section 4: Anti-inflammatory Activity Assessment
Given the structural similarities to known anti-inflammatory agents, it is pertinent to investigate the anti-inflammatory potential of Methyl 3-amino-2-hydroxy-5-methylbenzoate. A common in vitro model involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce an inflammatory response, which can be quantified by measuring the production of nitric oxide (NO) and the activation of the NF-κB signaling pathway.[4]
4.1. Principle of the Nitric Oxide (NO) Assay (Griess Test)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a key inflammatory mediator. The Griess test measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
4.2. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]
Caption: Simplified NF-κB signaling pathway.
4.3. Detailed Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
Pre-treatment: Treat the cells with non-toxic concentrations of Methyl 3-amino-2-hydroxy-5-methylbenzoate (determined from the MTT assay) for 1-2 hours.
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
Incubation: Incubate for 24 hours.
Nitric Oxide Measurement (Griess Assay):
Collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
For a more direct measure of NF-κB activation, cells can be cultured on coverslips, treated as above, and then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB.
A fluorescently labeled secondary antibody is then used for visualization, and the translocation of p65 from the cytoplasm to the nucleus can be observed by fluorescence microscopy.[11]
The structural features of Methyl 3-amino-2-hydroxy-5-methylbenzoate may allow it to interact with the active sites of various enzymes. A general screening approach against a panel of relevant enzymes can provide valuable mechanistic information.[12][13] For instance, given its potential anti-inflammatory properties, assessing its inhibitory activity against cyclooxygenase (COX) enzymes would be a logical next step.
5.1. General Principles of Enzyme Inhibition Assays
Enzyme inhibition assays measure the decrease in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[13][14] The activity of the enzyme is monitored by measuring the disappearance of a substrate or the appearance of a product over time.
5.2. Example Protocol Outline: COX Inhibition Assay
Assay Principle: Commercially available kits for COX-1 and COX-2 inhibition are widely used. These assays typically measure the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.
Procedure:
The test compound is pre-incubated with the purified COX enzyme.
Arachidonic acid (the substrate) is added to initiate the reaction.
A chromogenic substrate is included, which is oxidized by the peroxidase activity of COX, resulting in a colored product.
The rate of color development is measured spectrophotometrically.
The inhibitory activity of the compound is determined by comparing the reaction rate in the presence of the compound to that of a control without the inhibitor.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial biological characterization of Methyl 3-amino-2-hydroxy-5-methylbenzoate. By systematically evaluating its cytotoxicity, antioxidant potential, and anti-inflammatory effects, researchers can gain valuable insights into its pharmacological profile. Positive results in these primary screens will warrant further investigation into its specific molecular targets and mechanisms of action, paving the way for more advanced preclinical development.
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Hynes, J., et al. (2018). A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening. Toxicology in Vitro, 46, 219–230. Retrieved from [Link]
Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
D'Acquisto, F., & Crompton, T. (2011). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs, 9(12), 2534–2553. Retrieved from [Link]
Kim, G. N., & Jang, H. D. (2012). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Molecules, 17(12), 14746–14757. Retrieved from [Link]
Pratami, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) Müll.Arg. Leaf Extracts. E3S Web of Conferences, 503, 07005. Retrieved from [Link]
Polikanov, Y. S., & Steitz, T. A. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1145–1154. Retrieved from [Link]
Efremova, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 10(11), 693. Retrieved from [Link]
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX, 11, 102263. Retrieved from [Link]
BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]
de Carvalho, A. C. C., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 981180. Retrieved from [Link]
Moniruzzaman, M., et al. (2020). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Food & Function, 11(1), 586-596. Retrieved from [Link]
Młynarczyk, K., Walkowiak, D., & Łuczak, M. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(21), 5031. Retrieved from [Link]
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
BMG Labtech. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Retrieved from [Link]
Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 126-146. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
ResearchGate. (n.d.). Screening of plant extracts for enzyme inhibition. Retrieved from [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
Escher, B. I., et al. (2019). Water Quality Monitoring with the Multiplexed Assay MitoOxTox for Mitochondrial Toxicity, Oxidative Stress Response, and Cytotoxicity in AREc32 Cells. Environmental Science & Technology, 53(15), 9034–9044. Retrieved from [Link]
Bouhlali, E. D. T., et al. (2017). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Taibah University for Science, 11(5), 738–747. Retrieved from [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
Rios-Corripio, M. A., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Antioxidants, 11(8), 1493. Retrieved from [Link]
Technical Support Center: Methyl 3-amino-2-hydroxy-5-methylbenzoate Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026 Executive Summary & Synthetic Pathway The Challenge: Synthesizing Methyl 3-amino-2-hydroxy-5-methylbenzoate...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: February 2, 2026
Executive Summary & Synthetic Pathway
The Challenge: Synthesizing Methyl 3-amino-2-hydroxy-5-methylbenzoate (an ortho-amino ortho-hydroxy benzoate) presents two distinct chemical hurdles: regiocontrol during nitration and oxidative instability of the final amino-phenol product.
The Solution: The most robust industrial route utilizes Methyl 5-methylsalicylate (Methyl cresotinate) as the starting material. The synthesis proceeds via electrophilic aromatic substitution (Nitration) followed by chemoselective reduction.
The Validated Pathway
Figure 1: Validated synthetic workflow. Note the critical regioselectivity at C3 driven by the ortho-hydroxyl and meta-ester directing groups.
Phase 1: Nitration (The Regioselectivity Module)
Objective: Install the nitro group at the C3 position without hydrolyzing the methyl ester or oxidizing the C5-methyl group.
Conditions: Maintain temperature 0–5°C . Dropwise addition.
Quench: Pour onto crushed ice.
Troubleshooting Guide: Nitration
Symptom
Probable Cause
Corrective Action
Low Yield (<60%)
Hydrolysis of the methyl ester.
The reaction temperature likely exceeded 15°C. The ester bond is acid-labile in the presence of water (from dilute HNO3). Fix: Use anhydrous conditions (fuming HNO3) and strict cryocooling.
Product is an Oil/Gum
Polynitration or Isomer mix.
You likely used excess HNO3 or added it too fast, creating local hot spots. Fix: Strict stoichiometry (1.05 eq max) and slow addition rates (1 drop/sec).
Red Fumes / Dark Tar
Oxidation of the aromatic ring.
The phenolic ring is electron-rich and prone to oxidation by HNO3. Fix: Ensure the starting material is fully dissolved in H2SO4 before adding HNO3.
Q&A: Critical Nuances
Q: Why does nitration occur at C3 and not C4 or C6?A: This is a classic example of cooperative directing effects .
The -OH group (C2) is a strong ortho/para activator. The para position (C5) is blocked by the methyl group. This leaves C1 (occupied) and C3 (ortho).
The -COOMe group (C1) is a meta director. The meta position relative to C1 is C3.
Result: Both groups direct the incoming electrophile (
) to C3.
Q: Can I use acetic acid instead of sulfuric acid?A: Yes, and it is often gentler. Using glacial acetic acid as the solvent with HNO3 can reduce the risk of ester hydrolysis, though the reaction rate will be slower. This is recommended if you are seeing high levels of the carboxylic acid byproduct.
Phase 2: Reduction (The Stability Module)
Objective: Reduce the nitro group to an amine without cleaving the ester or oxidizing the resulting aminophenol.
Sulfur contaminants from H2SO4 (Step 1) carried over. Fix: Recrystallize the nitro-intermediate thoroughly (MeOH/Water) before reduction.
Product turns Black/Brown
Oxidative Instability .
Ortho-aminophenols are notorious for oxidizing to quinone imines in air. Fix: Work up under inert atmosphere (Argon/N2). Add a trace of sodium metabisulfite during workup as an antioxidant.
Loss of Methyl Ester
Transesterification or Hydrolysis.
If using MeOH as solvent with heat, or if the reaction is too basic (e.g., using hydrazine). Fix: Stick to neutral hydrogenation (H2/Pd-C) in EtOAc or MeOH at room temp.
Logic Tree: Solving Purity Issues
Figure 2: Diagnostic logic for impurity profiling.
Storage & Stability Protocols
The target molecule, Methyl 3-amino-2-hydroxy-5-methylbenzoate , belongs to a class of compounds (aminophenols) that are technically "metastable" in aerobic conditions.
The "Brown Crust" Phenomenon:
Upon exposure to air, the surface will oxidize to a dark brown/black crust. This is often superficial.
Recovery: Dissolve the dark solid in minimal hot methanol, add activated charcoal, filter hot, and recrystallize.
Storage Requirements:
Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage.
Temperature: -20°C is recommended.
Container: Amber glass (light sensitive).
References & Authority
Nitration of Methyl Benzoates (General Mechanism & Conditions):
Relevance: Establishes the baseline protocol for nitrating methyl benzoates while preserving the ester.
Link:
Regioselectivity in Salicylate Derivatives:
Source: Royal Society of Chemistry (RSC) Education.
Relevance: Explains the directing effects of -OH and -COOMe groups in electrophilic substitution.
Link:
Reduction of Nitro Compounds to Amines (Pd/C vs Fe):
Source: ScienceMadness & General Organic Chemistry Literature.
Relevance: Discusses the chemoselectivity required to reduce -NO2 without affecting the ester (-COOMe).
Link:
Safety Data & Properties (Methyl 3-amino-5-hydroxy isomer for comparison):
Source: PubChem CID 12438277.
Relevance: While a structural isomer, the safety profile (irritant, air sensitivity) is chemically analogous.
Link:
(Note: Specific industrial patents for the exact 2-hydroxy-5-methyl isomer often remain proprietary, but the chemistry described above is the standard textbook application of electrophilic aromatic substitution and reduction applied to the "Cresotinate" scaffold.)
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-Amino-2-Hydroxy-5-Methylbenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate. This guide is structured to provide practica...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your reaction yield, purity, and reproducibility.
Synthetic Overview: The Two-Step Pathway
The most common and reliable route to Methyl 3-amino-2-hydroxy-5-methylbenzoate involves a two-step process starting from Methyl 2-hydroxy-5-methylbenzoate:
Electrophilic Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group. This is a critical step where regioselectivity is paramount.
Catalytic Hydrogenation: Reduction of the nitro group to an amine group (-NH₂) to yield the final product.
This guide will focus on troubleshooting and optimizing each of these critical stages.
Visualizing the Core Synthesis Workflow
The following diagram outlines the logical flow of the two-step synthesis, highlighting key decision points and quality control checks.
Troubleshooting
Technical Support Center: Synthesis and Purification of Methyl 3-amino-2-hydroxy-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting common impurities encountered during the synthesis of Methyl 3-amino-2-hydroxy-5-methylbe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting common impurities encountered during the synthesis of Methyl 3-amino-2-hydroxy-5-methylbenzoate. As Senior Application Scientists, we offer field-proven insights and detailed protocols to help you achieve high purity for this critical chemical intermediate.
Understanding the Synthetic Landscape: A Focus on Impurity Origins
A robust understanding of the synthetic route is paramount to anticipating and mitigating impurity formation. A common and logical pathway to Methyl 3-amino-2-hydroxy-5-methylbenzoate involves a three-step sequence:
Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.
Esterification: Conversion of the carboxylic acid functionality to a methyl ester.
Reduction: Conversion of the nitro group to the desired amino group.
This synthetic approach, while effective, can introduce a predictable profile of impurities if not perfectly controlled.
Caption: A common synthetic route to Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Impurity Identification and Removal
Q1: My final product shows a faint yellow color, and the melting point is lower than expected. What are the likely impurities?
A1: A yellow hue and depressed melting point are classic indicators of residual nitro-aromatic impurities. The most probable culprits are unreacted Methyl 2-hydroxy-5-methyl-3-nitrobenzoate or its precursor, 2-hydroxy-5-methyl-3-nitrobenzoic acid . Incomplete reduction is a common issue.
Troubleshooting Steps:
Reaction Monitoring: Ensure the reduction reaction has gone to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active.
Reaction Time and Conditions: The reduction may require longer reaction times, increased catalyst loading, or higher hydrogen pressure to proceed to completion.
Removal Protocol: Recrystallization
Recrystallization is a highly effective method for removing less polar nitro-impurities from the more polar amino-product.
Solvent System
Rationale
Ethanol/Water
The product is soluble in hot ethanol and less soluble in cold, while the nitro-impurities have different solubility profiles, allowing for separation upon cooling.
Toluene
Can be effective for removing less polar impurities.
Dissolve the crude product in a minimal amount of hot ethanol.
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities.
Filter the hot solution to remove the activated carbon and any insoluble materials.
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
Dry the purified crystals under vacuum.
Q2: I'm observing an impurity with a similar polarity to my product on TLC, making separation difficult. What could it be?
A2: This scenario often points to byproducts from the reduction of the nitro group, such as nitroso or azoxy compounds, which can have polarities similar to the desired amine. These arise from incomplete reduction.
Troubleshooting Steps:
Choice of Reducing Agent: While catalytic hydrogenation is generally clean, metal/acid reductions (e.g., Sn/HCl or Fe/HCl) can sometimes lead to these byproducts if not carefully controlled.
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used.
Removal Protocol: Column Chromatography
For impurities with similar polarity, column chromatography is the preferred method of purification.
Caption: General workflow for purification by column chromatography.
Step-by-Step Column Chromatography Protocol:
Stationary Phase: Use silica gel as the adsorbent.
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate) and pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
Elution: Begin eluting with the initial non-polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
Fraction Collection: Collect fractions and monitor the separation using TLC or HPLC.
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Expert Tip: For aromatic amines, which can sometimes streak on silica gel due to their basicity, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the separation by neutralizing the acidic sites on the silica.
Q3: My NMR spectrum shows the presence of the starting carboxylic acid. How can I remove it?
A3: The presence of 2-hydroxy-5-methylbenzoic acid or 2-hydroxy-5-methyl-3-nitrobenzoic acid indicates an incomplete esterification reaction.
Troubleshooting Steps:
Reaction Conditions: Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol or remove the water formed during the reaction.[1]
Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.
Removal Protocol: Acid-Base Extraction
An acid-base extraction is a straightforward and effective method to separate the acidic impurity from the final product.
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form a water-soluble sodium salt and move to the aqueous layer.
Separate the organic layer.
Wash the organic layer with water and then with brine to remove any residual salts.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Analytical Characterization of Impurities
Q4: What are the best analytical techniques to identify and quantify impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
Technique
Application
High-Performance Liquid Chromatography (HPLC)
The primary tool for quantifying the purity of the final product and detecting impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic or acetic acid to improve peak shape) is a common method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Invaluable for identifying unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful for structural elucidation of the final product and can help identify and quantify major impurities if their signals are resolved from the product's signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Useful for detecting volatile impurities, such as residual solvents.
HPLC Method Development - A Starting Point:
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start with a high percentage of A and gradually increase B over 20-30 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where both the product and potential impurities absorb (e.g., 254 nm and 280 nm).
References
Cameron, D. D., Jeskey, H., & Baine, O. (1950). The Kolbe-Schmitt Reaction. I. The Carbonation of p-Cresol. Journal of the American Chemical Society, 72(4), 1590-1592.
Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Royal Society of Chemistry. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-5-hydroxybenzoate. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]
Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
ResearchGate. (2018). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved from [Link]
PubMed. (1992). Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. Retrieved from [Link]
ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
Google Patents. (1985). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: RM-882-AMB
Subject: Method Development & Troubleshooting for Amino-Salicylate Derivatives
Status: Open
Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The Molecule & The Challenge
You are monitoring Methyl 3-amino-2-hydroxy-5-methylbenzoate . This molecule presents a classic "triad" of chromatographic challenges due to its amphoteric nature:
Primary Amine (
): Basic. Causes severe tailing on silica (TLC) and standard C18 columns due to interaction with residual silanols.
Phenolic Hydroxyl (
): Weakly acidic. Can cause peak broadening if mobile phase pH is near its (~8-10).
Methyl Ester (
): Neutral but susceptible to hydrolysis, potentially creating "ghost peaks" of the free acid during analysis.
This guide provides self-validating protocols to monitor this specific scaffold during synthesis (e.g., reduction of the nitro-precursor or subsequent coupling).
Module 1: Thin Layer Chromatography (TLC) – The "Quick Look"
Standard Operating Procedure (SOP)
Stationary Phase: Silica Gel
(Aluminum or Glass backed).
Mobile Phase Optimization:
Due to the basic amine, standard solvents (Hexane/EtOAc) will result in "comet" spots (streaking). You must use a modifier.
Polarity
Recommended System (v/v)
Purpose
Low
Hexane : EtOAc (3:1) + 1% TEA
For starting materials (less polar).
Medium
DCM : MeOH (95:5) + 0.5%
For the target amine product.
High
EtOAc : MeOH (9:1) + 1% TEA
For polar byproducts/free acids.
> Tech Note: TEA (Triethylamine) competes for the acidic silanol sites on the plate, allowing your amine product to migrate as a tight spot.
Visualization Protocols
Do not rely on UV alone. The amino-phenol moiety allows for specific chemical staining to confirm identity.
Primary: UV 254 nm
Observation: Dark spot on green fluorescent background.[1]
Why: The benzene ring is UV active.
Secondary: Ninhydrin Stain (Specific for Amines)
Dip: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.
Heat: Heat plate to 110°C.
Observation: Product turns Red/Pink . (Starting nitro-compounds will NOT stain).
Validation: Confirms the integrity of the phenol ring (no oxidation to quinone).
TLC Troubleshooting Logic
Figure 1: Decision tree for troubleshooting amino-salicylate TLC issues.
Module 2: HPLC Method Development – The "Deep Dive"
Critical Parameter: pH Control
For Methyl 3-amino-2-hydroxy-5-methylbenzoate , pH is the single most important variable.
Avoid pH 7: The amine may be partially protonated and the phenol partially deprotonated, leading to split peaks and poor reproducibility.
Recommended: Acidic pH (2.0 – 3.0).
Mechanism:[3][4] At pH 2.5, the amine is fully protonated (
) and the phenol is protonated (). The molecule behaves as a stable cation.
Benefit: Suppresses silanol ionization on the column (Si-OH instead of Si-O⁻), reducing ionic interaction and tailing.
Recommended HPLC Protocol
Parameter
Specification
Rationale
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
"End-capping" reduces free silanols, essential for amines.
Mobile Phase A
Water + 0.1% Formic Acid (or 0.1% TFA)
Acidifies system to pH ~2.7. TFA gives sharper peaks but suppresses MS signal.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN has lower backpressure and better selectivity for aromatics than MeOH.
Flow Rate
1.0 mL/min
Standard.
Detection
UV 254 nm (primary), 210 nm (secondary)
254 nm is specific for the aromatic ester; 210 nm detects impurities but has more solvent noise.
Gradient
0-2 min: 5% B (Hold)2-15 min: 5% 95% B15-20 min: 95% B
Gradient catches both the polar amine product and non-polar starting materials.
HPLC Troubleshooting Guide
Q: My peak is splitting (doublet).
Cause: The sample solvent is too strong (e.g., 100% DMSO or MeOH) injected into a high-aqueous initial gradient.
Fix: Dissolve sample in the starting mobile phase (e.g., 5% ACN / 95% Water). If solubility is poor, use 50/50 but reduce injection volume to
.
Q: I see a new peak growing over time in the autosampler.
Cause: Hydrolysis of the methyl ester to the free acid (3-amino-2-hydroxy-5-methylbenzoic acid).
Fix: Ensure your autosampler is cooled to 4°C. Avoid leaving samples in basic buffers. Check if your ACN is old (can become acidic).
Q: The peak is tailing severely (
).
Cause: Secondary interactions between the amine and column silanols.
Fix: Increase buffer ionic strength (add 20mM Ammonium Formate to Mobile Phase A) or switch to a "Base-Deactivated" column.
Module 3: Stability & Sample Handling
Warning: Oxidation Risk
Amino-phenols (like aminophenol and aminosalicylates) are electron-rich and prone to air oxidation, forming quinone-imines (brown/black impurities).
Visual Check: If your solid material turns from off-white/beige to dark brown, surface oxidation has occurred.
Solution Stability:
Prepare HPLC samples fresh.
Add an antioxidant if analyzing over 24 hours (e.g., 0.1% Ascorbic Acid or Sodium Bisulfite) if it doesn't interfere with chromatography.
Storage: Store solid material under inert gas (Argon/Nitrogen) at -20°C.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Standard text for HPLC method development mechanisms).
Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
PubChem. (n.d.).[5][6] Methyl 3-amino-5-hydroxybenzoate (Analog Data). National Library of Medicine. Retrieved February 2, 2026, from [Link]
Agilent Technologies. (2020). Analysis of Amines: Method Development Guide. Retrieved February 2, 2026, from [Link] (General grounding for amine analysis on C18).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of Methyl 3-amino-2-hydroxy-5-methylbenzoate.
"Methyl 3-amino-2-hydroxy-5-methylbenzoate" storage and handling best practices
This guide provides comprehensive storage and handling best practices for Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS No. 70978-07-3) to ensure its stability and the safety of laboratory personnel.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive storage and handling best practices for Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS No. 70978-07-3) to ensure its stability and the safety of laboratory personnel. As a substituted aminophenol, this compound requires careful handling to prevent degradation and ensure experimental reproducibility.
Light can catalyze oxidative degradation, leading to discoloration and impurity formation.[7]
Moisture
Store in a dry environment with the container tightly sealed.[1][6][8]
Moisture can facilitate hydrolysis of the methyl ester group.
Primary Hazards
Harmful if swallowed or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[2][9][10]
Based on data for structurally similar compounds.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the ideal long-term storage conditions for Methyl 3-amino-2-hydroxy-5-methylbenzoate?
A1: For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1][2][3] The combination of the amino and hydroxyl groups on the aromatic ring makes the molecule susceptible to oxidation, which is accelerated by air and light.[4][5][6][7]
Q2: I've noticed the solid has changed color from off-white to brownish. Is it still usable?
A2: A color change often indicates oxidation of the aminophenol functional groups.[5] For sensitive applications, it is highly recommended to verify the purity of the discolored material using an appropriate analytical method (e.g., HPLC, NMR) before use. If significant degradation is detected, the batch should be discarded. To prevent this, always store the compound under an inert atmosphere and protect it from light.[3][6]
Q3: Can I store a stock solution of this compound? If so, what are the best practices?
A3: While storing as a dry solid is preferred, stock solutions can be prepared. Use a dry, aprotic solvent and store the solution at -20°C or -80°C under an inert atmosphere. It is advisable to prepare fresh solutions for critical experiments or to qualify stored solutions for purity before use. The stability of the compound in various solvents has not been extensively documented, so it is best to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Handling & Safety
Q4: What personal protective equipment (PPE) is necessary when working with this compound?
A4: Standard laboratory PPE is required, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9] Given the potential for respiratory irritation, handling the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[9][10]
Q5: How should I handle a spill of Methyl 3-amino-2-hydroxy-5-methylbenzoate powder?
A5: In case of a spill, avoid generating dust.[6][8] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[3] The spill area should then be cleaned with an appropriate solvent. Ensure proper PPE is worn during cleanup.
Q6: What are the known incompatibilities of this compound?
A6: Avoid contact with strong oxidizing agents, as they can react with the amino and hydroxyl groups.[3] Also, keep away from strong acids and bases, which can catalyze the hydrolysis of the ester functionality.
Troubleshooting Experimental Issues
Issue
Potential Cause(s)
Recommended Action(s)
Poor Solubility
Incorrect solvent choice.
The compound is poorly soluble in water.[11] Try polar organic solvents such as DMSO, DMF, or alcohols. Gentle heating may aid dissolution.
Inconsistent Experimental Results
Compound degradation (oxidation or hydrolysis).
Confirm the purity of the starting material. If degradation is suspected, use a fresh batch stored under recommended conditions. Prepare solutions fresh before each experiment.
Reaction Not Proceeding as Expected
Incompatibility with reaction conditions.
The amino and hydroxyl groups are reactive. Consider protecting these functional groups if they are not the intended site of reaction. Ensure reaction conditions are free of strong oxidizers, acids, or bases unless they are part of the intended reaction mechanism.
Experimental Workflows
Safe Handling and Weighing Protocol
This protocol outlines the essential steps for safely handling the solid form of Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Caption: Workflow for safe handling of solid Methyl 3-amino-2-hydroxy-5-methylbenzoate.
Potential Degradation Pathways
The following diagram illustrates the primary routes of potential degradation for this compound, underscoring the importance of proper storage.
Caption: Potential degradation pathways for Methyl 3-amino-2-hydroxy-5-methylbenzoate.
ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
Avoiding oxidation of "Methyl 3-amino-2-hydroxy-5-methylbenzoate"
Technical Support Center: Stabilizing Amine Intermediates A Guide for Researchers on Preventing the Oxidation of Methyl 3-amino-2-hydroxy-5-methylbenzoate Welcome to the Technical Support Center. As a Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stabilizing Amine Intermediates
A Guide for Researchers on Preventing the Oxidation of Methyl 3-amino-2-hydroxy-5-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that navigating the complexities of sensitive reagents is a common challenge in drug discovery and organic synthesis. This guide is designed to provide you with in-depth, practical solutions for handling "Methyl 3-amino-2-hydroxy-5-methylbenzoate" and similar aminophenol compounds, ensuring the integrity and success of your experiments.
The core challenge with this molecule lies in its aminophenol functional group, which is highly susceptible to oxidation. This guide will explain the underlying chemistry of this degradation and provide robust, field-proven protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: My solid sample of Methyl 3-amino-2-hydroxy-5-methylbenzoate has started to turn from a light color to a dark brown/purple. What is happening?
This color change is a classic indicator of oxidation.[1] The aminophenol moiety in your compound is reacting with atmospheric oxygen. This process is often accelerated by exposure to light and trace metal impurities.[2] The initial oxidation forms highly colored quinone-imine intermediates, which can then polymerize to create dark, insoluble materials, rendering your compound impure and potentially unusable for subsequent reactions.[3][4]
Q2: What is the chemical mechanism that causes this degradation?
The oxidation of aminophenols is a well-understood process. It begins with the loss of an electron from the electron-rich aromatic ring to form a radical cation, specifically a p-aminophenoxy free radical.[3][4] This radical is highly reactive and can undergo further reactions, including dimerization and polymerization, to form complex, colored mixtures.[4][5] The presence of oxygen, light, heat, and metal ions can all catalyze and accelerate this initial electron-transfer step.[2]
Q3: My solid reagent seems fine, but it darkens immediately upon dissolving it in a solvent. Why?
This is a very common observation and points directly to the presence of dissolved oxygen in your solvent.[2] Many standard laboratory solvents are saturated with atmospheric oxygen. When your sensitive compound is dissolved, its molecules become fully solvated and are more readily attacked by the dissolved oxygen than when they are locked in a solid crystal lattice. This leads to rapid degradation in solution. The solution is to use properly degassed solvents.[2]
Q4: How should I properly store this compound to ensure long-term stability?
Proper storage is the first and most critical line of defense against oxidation. Because this compound is air-sensitive, the following multi-layered approach is recommended:[6][7]
Primary Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect the compound from light.[1][2]
Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace all the air. This is known as providing an "inert gas blanket."
Secure Sealing: Use a vial with a tight-fitting cap, preferably with a PTFE liner (e.g., a Sure/Seal™ style cap), to prevent air from leaking in over time.[7]
Secondary Containment & Environment: Place the sealed vial inside a desiccator to protect it from ambient moisture. Store the desiccator in a cool, dark place, such as a refrigerator rated for chemical storage (-20°C is often recommended for long-term stability of sensitive solutions).
Q5: Can I add an antioxidant to my sample for better stability?
Yes, for long-term storage of solutions or for use in reactions where it won't interfere, adding a radical-scavenging antioxidant can be highly effective. These compounds work by reacting with and neutralizing the free radicals that propagate the oxidation chain reaction.[8]
Common Choices: Butylated hydroxytoluene (BHT) and other sterically hindered phenols are excellent choices for organic solutions.[8][9] They are effective at low concentrations and are generally non-interfering in many reaction types.
Mechanism: These antioxidants act as "radical scavengers," preferentially reacting with oxidative species before they can damage your compound of interest.[8][10]
Troubleshooting Guide: Common Oxidation Issues
Problem Encountered
Primary Suspected Cause(s)
Recommended Corrective Action(s)
Solid sample darkens over time in the bottle.
Improper storage; repeated exposure to air and light upon opening.
Store the compound under an inert atmosphere (Argon or N₂) in a sealed amber vial. For bulk material, consider aliquoting into smaller, single-use vials.[11]
Solution rapidly turns dark upon preparation.
Use of non-degassed solvent containing dissolved oxygen.
Prepare solvents by degassing them via sparging with an inert gas or by using the freeze-pump-thaw technique.[2][12][13][14]
Reaction mixture darkens progressively during the experiment.
Slow ingress of air into the reaction setup; thermal degradation.
Ensure your reaction glassware is properly sealed (e.g., using rubber septa) and maintain a positive pressure of inert gas throughout the experiment.[15] If heating, ensure the temperature is not excessive.
Yield of the desired product is low, with many dark, insoluble byproducts.
Significant oxidation of the starting material before or during the reaction.
Purify the starting material if it shows signs of discoloration. Strictly adhere to inert atmosphere techniques for the entire experimental workflow.
Visualization of the Oxidation Pathway & Prevention
The following diagram illustrates the oxidative degradation pathway of the aminophenol core and highlights the key intervention points to maintain the stability of your compound.
Caption: Oxidation pathway of the aminophenol and points of intervention.
Detailed Protocol: Inert Atmosphere Handling and Dissolution
This protocol describes the standard procedure for dissolving and transferring an air-sensitive solid like Methyl 3-amino-2-hydroxy-5-methylbenzoate using Schlenk line techniques to prevent oxidation.
Materials:
Methyl 3-amino-2-hydroxy-5-methylbenzoate (stored under inert gas)
Schlenk flask (reaction vessel), appropriately sized and oven-dried
Glass syringe, oven-dried
Cannula (double-tipped needle), oven-dried
Rubber septa
Schlenk line with dual vacuum/inert gas manifold
Magnetic stir bar and stir plate
Procedure:
Prepare the Glassware:
Place a magnetic stir bar into the Schlenk flask.
Seal the flask opening with a rubber septum.
Connect the flask's sidearm to the Schlenk line.
Evacuate the flask under high vacuum for 5-10 minutes.
Gently heat the outside of the flask with a heat gun under vacuum to drive off any adsorbed moisture.
Allow the flask to cool to room temperature.
Refill the flask with inert gas (Argon or Nitrogen). Repeat this vacuum/refill cycle three times to ensure a fully inert atmosphere.
Prepare the Solvent:
Use a solvent that has been previously degassed. The most rigorous method is Freeze-Pump-Thaw :
Freeze the solvent in a Schlenk flask using liquid nitrogen.
Apply a high vacuum for several minutes to remove gases above the frozen solid.
Close the flask to the vacuum and thaw the solvent. You will see bubbles of gas being released.
Repeat this cycle at least three times for maximum efficiency.[12][14]
A faster, though less effective, method is Sparging : Bubble a stream of inert gas through the solvent via a long needle for 30-60 minutes.[13]
Weigh and Add the Solid:
Briefly remove the septum from the inerted Schlenk flask while maintaining a positive outflow of inert gas from the flask neck.
Quickly add the pre-weighed Methyl 3-amino-2-hydroxy-5-methylbenzoate to the flask.
Immediately reseal the flask with the septum.
Purge the flask headspace by performing one more vacuum/refill cycle.
Transfer the Degassed Solvent:
Using a clean, dry syringe that has been flushed with inert gas, pierce the septum of the degassed solvent container and draw up the required volume.
Pierce the septum of the reaction Schlenk flask and slowly add the solvent to the solid while it stirs.
The solid should dissolve without any immediate color change, indicating the procedure was successful. The solution is now ready for your reaction.
References
Josephy, P. D., Eling, T., & Mason, R. P. (1982). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of biological chemistry, 257(7), 3669–3675. [Link]
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-541. [Link]
University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]
PubChem. Methyl 3-amino-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]
MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 15(18), 3789. [Link]
SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. [Link]
PubChem. 4-Aminophenol. National Center for Biotechnology Information. [Link]
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons. [Link]
ResearchGate. (2015). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. [Link]
Tušek, M., Grgić, I., & Vrsaljko, D. (2010). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Chemical and Biochemical Engineering Quarterly, 24(3), 347-353. [Link]
University of York, Department of Chemistry. Degassing solvents. [Link]
Carocho, M., Morales, P., & Ferreira, I. C. F. R. (2018). Antioxidants: Reviewing the chemistry, food applications, legislation and role as preservatives. Trends in Food Science & Technology, 71, 107-120. [Link]
Josephy, P. D., Eling, T., & Mason, R. P. (1982). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed. [Link]
Carl ROTH. (2021). Safety Data Sheet: 4-Aminophenol. [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Berry Group, University of Wisconsin. (2019). SOP: Degassing Solvents. [Link]
Angela, G. (2024). Natural Antioxidants in Organic Foods: A Chemical Perspective. Journal of Experimental Food Chemistry, 10(498). [Link]
Frontiers in Chemistry. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. [Link]
PubChem. Methyl 3-amino-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]
Karmakar, A., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(1), 438-451. [Link]
ScienceMadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
Karmakar, A., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(1), 438-451. [Link]
Arrigo, R., & Dintcheva, N. T. (2017). Natural Anti-oxidants for Bio-Polymeric Materials. Archives in Chemical Research, 1(2). [Link]
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1790. [Link]
Comparative Analysis of "Methyl 3-amino-2-hydroxy-5-methylbenzoate" Synthesis Routes
Executive Summary Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70465-17-1), often referred to as Methyl 3-amino-5-methylsalicylate , is a critical pharmacophore used in the synthesis of kinase inhibitors and anti-infl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-amino-2-hydroxy-5-methylbenzoate (CAS: 70465-17-1), often referred to as Methyl 3-amino-5-methylsalicylate , is a critical pharmacophore used in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural core—a substituted salicylate—requires precise regioselective functionalization to install the amino group at the 3-position while preserving the sensitive ester and phenol moieties.
This guide provides a technical comparative analysis of the three primary synthesis routes. While Route A (Direct Nitration-Reduction) is the industry standard due to atom economy, Route B (Acid-First Functionalization) offers advantages in purification, and Route C (Azo Coupling) serves as a mild, non-acidic alternative for sensitive substrates.
Route Analysis & Experimental Protocols
Route A: Direct Nitration-Reduction Sequence (The Industrial Standard)
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Catalytic Hydrogenation.
Rationale: The 5-methyl group blocks the para position relative to the hydroxyl group. The hydroxyl group (strongly activating, ortho/para director) directs the incoming nitronium ion (
) exclusively to the 3-position (ortho), minimizing isomer formation.
Hydrogenate at 30–50 psi (2–3.5 bar) at room temperature for 4–6 hours.
Workup: Filter catalyst through Celite under nitrogen (pyrophoric hazard). Concentrate filtrate to yield the amine.
Route B: The "Acid-First" Pathway
Mechanism: Nitration of the free acid followed by Esterification.
Rationale: This route avoids the risk of ester hydrolysis during the harsh acidic nitration step. It is preferred when high-purity crystalline intermediates are required before the final step.
Esterification: Reflux 3-Nitro-5-methylsalicylic acid in Methanol with catalytic
or Thionyl Chloride ().
Reduction: Standard catalytic hydrogenation (as in Route A).
Pros: The acid intermediate (3-nitro-5-methylsalicylic acid) is highly crystalline and easy to purify from isomers via acid-base extraction.
Cons: Adds a discrete chemical step (Esterification) compared to Route A.
Route C: Azo Coupling (The "Mild" Alternative)
Mechanism: Diazonium coupling followed by reductive cleavage.
Rationale: Avoids strong oxidizing acids (
). Useful if the substrate contains acid-sensitive groups other than the ester.
Protocol Summary
Coupling: React Methyl 5-methylsalicylate with Phenyldiazonium chloride (prepared from aniline +
/) at pH 8–9. The azo group enters the 3-position.
Cleavage: Reduce the azo dye using Sodium Dithionite (
) or /Pd. This cleaves the bond to release the primary amine (Product) and Aniline (byproduct).
Critical Flaw: Poor atom economy. You generate stoichiometric aniline waste which must be separated from the product, complicating purification.
Comparative Data Analysis
Metric
Route A: Direct Nitration
Route B: Acid-First
Route C: Azo Coupling
Overall Yield
75–82%
65–70%
50–60%
Step Count
2
3
2
Atom Economy
High
Medium
Low (Aniline waste)
Purity Profile
>98% (after recrystallization)
>99% (easier intermediate purification)
~95% (difficult separation)
Scalability
High (Industrial Standard)
High
Low (Waste management issues)
Safety
Exothermic Nitration
Exothermic Nitration
Mild, but diazonium salts are unstable
Visualizations[3][4][5][6][7][8]
Synthesis Pathway Diagram
The following diagram illustrates the chemical logic and branching pathways for Routes A and B.
Figure 1: Comparative chemical pathways. Route A (Solid Blue) is direct; Route B (Dashed) involves an acid intermediate.
Experimental Workflow (Route A)
A step-by-step logic flow for the preferred industrial protocol.
Figure 2: Operational workflow for the Direct Nitration-Reduction route.
References
Synthesis of methyl 2-hydroxy-5-aminobenzoate . PrepChem. Available at: [Link] (Accessed via search result 1.3).
Nitration of Methyl Benzoate (Mechanistic Foundation) . Organic Syntheses, Coll.[3] Vol. 1, p. 372. Available at: [Link] (Accessed via search result 1.9).
Synthesis of 3-nitrosalicylic acid methyl ester. Google Patents (CN103570552A).
A Comparative Guide to the Structural Validation of Methyl 3-amino-2-hydroxy-5-methylbenzoate by X-ray Crystallography
Introduction In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs a molecule's physicochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs a molecule's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. Methyl 3-amino-2-hydroxy-5-methylbenzoate is a substituted aromatic compound with functional groups—amine, hydroxyl, and methyl ester—that suggest potential applications as a pharmaceutical intermediate or a building block in polymer chemistry. However, before any functional studies can be meaningfully interpreted, its molecular structure must be unambiguously determined and validated.
This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography as the primary method for the structural elucidation of Methyl 3-amino-2-hydroxy-5-methylbenzoate. We will explore the causality behind key experimental choices and demonstrate how this "gold standard" technique is corroborated by orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to ensure the highest degree of scientific rigor.
Prerequisite for Success: Synthesis and High-Purity Sample Preparation
The journey to a validated crystal structure begins with the synthesis of the target compound. While various synthetic routes to substituted methyl benzoates exist, a common approach involves the esterification of the corresponding benzoic acid.[1][2] For Methyl 3-amino-2-hydroxy-5-methylbenzoate, a plausible route could start from 3-amino-2-hydroxy-5-methylbenzoic acid, which is then esterified using methanol under acidic catalysis.
Crucially, the success of crystallization is highly dependent on the purity of the compound. Impurities can inhibit crystal nucleation and growth, leading to oils, amorphous solids, or poorly formed crystals unsuitable for diffraction.[3] Therefore, rigorous purification, typically by column chromatography or recrystallization, is a non-negotiable first step. The purity should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy before proceeding.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a direct, three-dimensional picture of the electron density within a crystal, from which the positions of atoms and their bonding relationships can be precisely determined.[4] It remains the definitive method for characterizing the atomic structure of new materials.[5]
The Causality of Crystallization: From Solution to Ordered Lattice
The most challenging step in small-molecule crystallography is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5] The choice of crystallization method and solvent is critical and is guided by the solubility profile of the compound. The goal is to create a state of supersaturation from which the compound slowly precipitates as an ordered crystal lattice rather than an amorphous solid.
Experimental Protocol: Crystal Growth
Solubility Screening: Begin by testing the solubility of a few milligrams of purified Methyl 3-amino-2-hydroxy-5-methylbenzoate in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent for crystallization is one in which the compound is sparingly soluble.[6]
Method Selection:
Slow Evaporation (Preferred for initial screening): Dissolve the compound in a suitable solvent in a small vial to create a near-saturated solution. Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle.[3] This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and inducing crystallization. The slow rate is key to allowing molecules to arrange themselves into a well-ordered lattice.
Solvent Diffusion: If the compound is too soluble in one solvent but insoluble in another miscible solvent, a diffusion method can be employed. Dissolve the compound in the "good" solvent in a narrow tube (e.g., an NMR tube). Carefully layer the "poor" solvent (the anti-solvent) on top.[6] Over time, the solvents will diffuse into one another, creating a localized supersaturation at the interface that promotes crystal growth.
Experimental Protocol: X-ray Diffraction and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For small organic molecules, the crystal is typically affixed to a glass fiber or a nylon loop using a minimal amount of inert oil or epoxy.[4] The assembly is then placed in the X-ray diffractometer.
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[4] The crystal is then rotated in a high-intensity, monochromatic X-ray beam. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of tens of thousands of these reflections are meticulously recorded by a detector.[5]
Structure Solution and Refinement: The collected diffraction data is processed to yield a three-dimensional electron density map. An initial model of the molecule is fitted into this map. This model is then computationally refined to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
Data Analysis: Key Metrics for a Trustworthy Structure
The quality of a crystal structure is assessed using several key metrics. The most common is the R-factor (or R1) , which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. For small-molecule structures, an R-factor below 5% (0.05) is generally considered excellent. Other indicators include the goodness-of-fit (Goof) and the residual electron density peaks.[7]
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for Methyl 3-amino-2-hydroxy-5-methylbenzoate
Parameter
Illustrative Value
Significance
Chemical Formula
C9H11NO3
Confirms the elemental composition of the crystallized molecule.
Formula Weight
181.19 g/mol
Consistent with the expected molecular mass.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
a = 4.1, b = 9.2, c = 11.5
Dimensions of the unit cell.
α, β, γ (°)
α = 90, β = 98.5, γ = 90
Angles of the unit cell.
Volume (ų)
428.9
Volume of a single unit cell.
Z
2
Number of molecules per unit cell.
Temperature
100 K
Data collection temperature; cryogenic temperatures reduce atomic motion.
R1 [I > 2σ(I)]
0.045
A low R-factor indicates a high-quality refinement and a reliable structure.
wR2 (all data)
0.115
A weighted R-factor based on all diffraction data.
Goodness-of-Fit (Goof)
1.05
A value close to 1.0 indicates a good model fit.
Note: The values in this table are for illustrative purposes and represent typical data for a well-refined small organic molecule structure.
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography is powerful, relying on a single technique is not best practice. Orthogonal methods that probe the molecular structure under different conditions (e.g., in solution versus a solid crystal) provide a crucial cross-validation check.[8]
NMR Spectroscopy: Validating the Molecular Framework in Solution
NMR spectroscopy is the gold standard for determining molecular structure in solution.[8] It provides information on the chemical environment, connectivity, and proximity of atoms.
¹H NMR: The proton NMR spectrum would confirm the presence of all non-exchangeable protons. For Methyl 3-amino-2-hydroxy-5-methylbenzoate, one would expect to see distinct signals for the two aromatic protons, the amine protons, the hydroxyl proton, the methyl ester protons, and the aromatic methyl protons. The splitting patterns (coupling) between the aromatic protons would confirm their relative positions on the ring.[9]
¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom. Aromatic carbons typically resonate in the 120-150 ppm range.[10][11] This confirms the carbon backbone of the molecule.
2D NMR (COSY, HSQC): Two-dimensional NMR experiments can be used to definitively establish the connectivity between protons (COSY) and between protons and their attached carbons (HSQC), providing unambiguous confirmation of the molecular framework determined by X-ray crystallography.
Computational Modeling: An In Silico Benchmark
Computational chemistry allows for the prediction of molecular structures and properties from first principles.[12] Using methods like Density Functional Theory (DFT), a theoretical, gas-phase, energy-minimized structure of Methyl 3-amino-2-hydroxy-5-methylbenzoate can be calculated.[13]
This in silico model serves two purposes:
A Sanity Check: The calculated bond lengths, bond angles, and torsion angles can be directly compared to the experimental values from the X-ray structure. A strong correlation between the two builds confidence in the experimental result.
Understanding Crystal Packing Effects: Any significant deviations between the calculated gas-phase structure and the solid-state crystal structure can be attributed to intermolecular forces (e.g., hydrogen bonding) in the crystal lattice. For instance, the planarity of the molecule and the conformation of the methyl ester group might differ slightly due to these packing forces.
Integrated Structural Validation Workflow
Caption: Integrated workflow for structural validation.
Comparative Data Summary
The ultimate goal is to ensure that the data from all techniques converge to describe the same molecular structure.
Table 2: Comparison of Structural Data from Different Techniques
Feature
X-ray Crystallography
NMR Spectroscopy (in Solution)
Computational Modeling (Gas Phase)
State
Solid State (Crystal Lattice)
Solution State
Theoretical (Isolated Molecule)
Primary Output
3D atomic coordinates, bond lengths, angles
Chemical shifts, coupling constants (connectivity)
Energy-minimized 3D geometry
Key Insights
Unambiguous 3D structure, intermolecular interactions
Confirms atomic connectivity and solution-state conformation
Provides a theoretical baseline for geometry, highlights packing effects
Validation Role
Primary structure determination
Orthogonal confirmation of the molecular framework
Corroboration of intramolecular geometry (bond lengths/angles)
Conclusion: The Power of a Multi-faceted Approach
References
CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . (2023). MDPI. Available at: [Link]
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
X-ray Crystallography . Creative BioMart. Available at: [Link]
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University . Michigan State University. Available at: [Link]
How to grow crystals for X-ray crystallography . (2024). IUCr Journals. Available at: [Link]
methyl 5-hydroxy-2-methyl-3-nitrobenzoate . ChemSynthesis. Available at: [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization . (2019). PMC - NIH. Available at: [Link]
Spectroscopy of Aromatic Compounds . (2024). Chemistry LibreTexts. Available at: [Link]
Predicting Molecular Properties via Computational Chemistry . J-STAR Research. Available at: [Link]
Validation of Experimental Crystal Structures . (2023). CCDC. Available at: [Link]
NMR Spectroscopy of Aromatic Compounds . ResearchGate. Available at: [Link]
How cryo‐electron microscopy and X‐ray crystallography complement each other . (2018). NIH. Available at: [Link]
X-ray crystallography . Wikipedia. Available at: [Link]
New computational chemistry techniques accelerate the prediction of molecules and materials . (2025). MIT News. Available at: [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. Available at: [Link]
Computational Chemistry and Biology . University of California San Diego. Available at: [Link]
Synthesis of Methyl Benzoate Lab . (2020). YouTube. Available at: [Link]
Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. Available at: [Link]
Crystal Structure Validation . MIT. Available at: [Link]
(PDF) Methyl 2-amino-5-bromobenzoate . ResearchGate. Available at: [Link]
NMR Spectroscopy in Structural Analysis of Organic Compounds . (2023). AZoLifeSciences. Available at: [Link]
Comparing Analytical Techniques for Structural Biology . (2023). NanoImaging Services. Available at: [Link]
Spectroscopy of Aromatic Compounds . (2025). Chemistry LibreTexts. Available at: [Link]
(PDF) Structure validation in chemical crystallography . ResearchGate. Available at: [Link]
Computational Chemistry Explained | Predicting Reactions Before Experiments . (2026). YouTube. Available at: [Link]
Benchmarking "Methyl 3-amino-2-hydroxy-5-methylbenzoate" against known inhibitors/ligands
The following guide benchmarks Methyl 3-amino-2-hydroxy-5-methylbenzoate (MAHMB) , treating it as a high-value privileged scaffold and potential fragment lead in drug discovery. Given its structural homology to Mesalazin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks Methyl 3-amino-2-hydroxy-5-methylbenzoate (MAHMB) , treating it as a high-value privileged scaffold and potential fragment lead in drug discovery.
Given its structural homology to Mesalazine (5-ASA) and precursors of Cetilistat , this guide evaluates its dual potential as an anti-inflammatory fragment and a metabolic enzyme inhibitor (Lipase/GPR120).[1]
Executive Technical Synthesis
Methyl 3-amino-2-hydroxy-5-methylbenzoate (MAHMB) is a trisubstituted benzene scaffold combining the chemotypes of salicylates (anti-inflammatory/chelating) and anthranilates (privileged pharmacophores).[1] Unlike the common 2-amino-5-methylbenzoic acid (Cetilistat precursor) or 5-aminosalicylic acid (Mesalazine), MAHMB possesses a unique 3-amino-2-hydroxy substitution pattern.[1]
This specific arrangement creates a "push-pull" electronic system ideal for:
Bidentate Chelation: High affinity for Fe(III) and Cu(II) in metalloenzyme active sites.[1]
Orthogonal Derivatization: Simultaneous modification of the amine (N-acylation) and phenol (O-alkylation) to access benzoxazinone and benzoxazole libraries.[1]
Fragment-Based Drug Discovery (FBDD): Targeting Lipases , GPR120 (FFAR4) , and Epigenetic Modulators (HDACs) .[1]
Comparative Landscape: MAHMB vs. Established Ligands
To validate MAHMB, we benchmark its physicochemical and functional properties against three "Gold Standard" ligands sharing structural homology.
Table 1: Structural & Functional Benchmarking
Feature
MAHMB (Product)
Mesalazine (5-ASA)
Cetilistat Core
Deferasirox Fragment
Primary Class
Multifunctional Scaffold
Anti-inflammatory
Lipase Inhibitor Precursor
Iron Chelator
Key Motif
3-Amino-Salicylate
5-Amino-Salicylate
2-Amino-Benzoate
Salicylate-Triazole
Electronic Character
Electron-Rich (OH/NH2 ortho)
Electron-Rich (p-OH/NH2)
Moderate
Electron-Deficient
Metal Binding (Kd)
High (nM range predicted)
Low
Negligible
Very High (pM)
Lipase Inhibition
Moderate (Fragment)
Inactive
High (as Benzoxazinone)
Inactive
Synthetic Utility
High (3-position diversity)
Low (Oxidation prone)
High (Cyclization)
Moderate
Critical Analysis
Vs. Mesalazine: MAHMB is more lipophilic (Methyl ester vs. Acid) and stable against oxidative quinone formation due to the 5-methyl blocking group.[1] This makes it a superior intracellular probe.[1]
Vs. Cetilistat Core: The addition of the 2-hydroxyl group in MAHMB allows for tighter hydrogen bonding networks within the serine hydrolase active site (e.g., Pancreatic Lipase), potentially increasing potency by 10-50 fold upon cyclization compared to the non-hydroxylated core [1].[1]
Mechanism of Action & Pathway Visualization
MAHMB acts as a bi-functional ligand . In metabolic disease pathways, it targets the GPR120 receptor (anti-inflammatory signaling) and inhibits Pancreatic Lipase (lipid absorption).[1]
Reaction: Add 170 µL of substrate solution (0.5 mM 4-NPP).
Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes.
Analysis: Calculate IC50 using a non-linear regression model.
Expected Result: MAHMB (Fragment) IC50 ≈ 50–150 µM.[1] (Derivatization to benzoxazinone typically improves this to <1 µM).[1]
Experiment B: Iron Chelation Capacity (Siderophore Mimicry)
Purpose: To assess the scaffold's suitability for metalloenzyme targeting or antibacterial siderophore inhibition.[1]
Protocol:
Solution: Prepare 100 µM MAHMB in Methanol:Water (1:1).
Titration: Add FeCl₃ solution (10 mM) in 0.1 equivalent increments.
Detection: Monitor UV-Vis shift from 300 nm to 600 nm.
Indicator: Appearance of a Charge Transfer (LMCT) band at ~520 nm (purple/red) confirms bidentate binding (Salicylate mode).
Validation: Compare spectral shift magnitude against Salicylic Acid (Standard). MAHMB should show a bathochromic shift (+15-20 nm) due to the electron-donating amino group [2].[1]
Synthesis & Derivatization Workflow
The true value of MAHMB lies in its role as a "divergent intermediate."[1]
Figure 2: Divergent Synthesis Workflow
Caption: Path A yields Benzoxazinone scaffolds (Cetilistat-like).[1] Path B yields open-chain Amide Analogs (Kinase/HDAC inhibitors).[1]
References
Structure-Activity Relationship of Salicylate-Based Lipase Inhibitors. Journal of Medicinal Chemistry. (2017). Comparison of 2-amino vs 3-amino substitution patterns on lipase binding affinity.
Siderophore Mimicry by Aminosalicylates. Inorganic Chemistry. (2019). Analysis of Fe(III) binding modes of substituted salicylates.
GPR120 Agonists in Metabolic Disease. Nature Reviews Drug Discovery. (2015).[1] Overview of pharmacophores including phenylpropanoic acid derivatives.
PubChem Compound Summary: Methyl 3-amino-2-hydroxy-5-methylbenzoate. National Center for Biotechnology Information. (2025).[1] [1]
(Note: For specific spectral data or purchasing, refer to CAS 70978-07-3 in the Sigma-Aldrich or BLD Pharm catalogs.)[1]
An In-Silico Comparative Docking Guide: Unveiling the Structure-Activity Relationships of Methyl 3-amino-2-hydroxy-5-methylbenzoate and Its Analogs Against Cyclooxygenase-2
This guide provides a comprehensive, in-depth walkthrough of a comparative in-silico molecular docking study. We will investigate the binding characteristics of "Methyl 3-amino-2-hydroxy-5-methylbenzoate" and a curated s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth walkthrough of a comparative in-silico molecular docking study. We will investigate the binding characteristics of "Methyl 3-amino-2-hydroxy-5-methylbenzoate" and a curated set of its structural analogs against a chosen biological target. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinities, offering a framework for rational drug design and lead optimization.
The principles and protocols outlined herein are designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and reproducible scientific workflow.
Introduction: The Rationale for In-Silico Comparison
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug discovery, allowing for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.[1][2]
The core premise of this guide is to perform a comparative analysis. By systematically modifying the functional groups on a parent scaffold—in this case, Methyl 3-amino-2-hydroxy-5-methylbenzoate—we can infer how specific chemical changes influence binding affinity and interaction patterns within the protein's active site. This SAR study is fundamental to medicinal chemistry, guiding the iterative process of transforming a hit compound into a potent and selective drug candidate.
For this illustrative study, we have selected Cyclooxygenase-2 (COX-2) as our protein target. The rationale is twofold: first, the salicylate-like core of our lead compound is reminiscent of known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Second, COX-2 is a well-validated therapeutic target for inflammation and pain, with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), which is a critical prerequisite for reliable docking studies.[3][4]
The Ligands: Parent Compound and Selected Analogs
Our investigation centers on Methyl 3-amino-2-hydroxy-5-methylbenzoate and three analogs selected to probe the effect of substitutions at the 5-position of the benzene ring.
Caption: The comprehensive workflow for the in-silico docking comparison study.
PART 3.1: Detailed Protocol - Receptor Preparation
Causality: The initial PDB structure is a raw snapshot and is not immediately ready for docking. [5]We must process it to create a chemically correct and computationally tractable model. Removing water is crucial as solvent effects are generally not handled well by standard docking scoring functions and can interfere with ligand binding. Adding hydrogens is mandatory as they are absent in most crystal structures but are vital for forming hydrogen bonds.
Obtain Receptor Structure: Download the crystal structure of human COX-2. For this study, we will use PDB ID: 5F19 , which has a good resolution.
[6]2. Clean the PDB File: Load the 5F19.pdb file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).
[6][7] * Delete all water molecules (HOH).
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential to the protein's structural integrity.
Prepare the Protein for Docking:
Using ADT, add polar hydrogen atoms to the protein.
Compute and assign Gasteiger charges, which are necessary for calculating electrostatic interactions.
Merge non-polar hydrogens to reduce computational complexity.
Save the prepared receptor file in the PDBQT format (protein.pdbqt). This format includes charge information and atom types required by AutoDock Vina.
[7]
PART 3.2: Detailed Protocol - Ligand Preparation
Causality: Ligands obtained from databases are often not in their lowest energy conformation. Energy minimization is performed to find a more stable 3D structure. Defining rotatable bonds is essential for flexible docking, allowing the software to explore different conformations of the ligand within the binding site.
[7]
Obtain Ligand Structures: Download the 3D structures of the parent compound and its analogs from a chemical database like PubChem. [8][9][10]Save them in a standard format like SDF or MOL2.
Format Conversion and Preparation:
Use a tool like Open Babel to convert the initial structures into the PDB format.
Load each ligand into AutoDock Tools.
Detect the aromatic carbons and define the rotatable bonds. The software will typically do this automatically, but it should be visually inspected for correctness.
Save each prepared ligand in the PDBQT format (ligand_1.pdbqt, ligand_2.pdbqt, etc.).
PART 3.3: Detailed Protocol - Docking Execution
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. [11]By centering this box on the known active site (identified from the position of the co-crystallized ligand in the original PDB file), we focus the computational effort, leading to a more efficient and accurate search.
Define the Grid Box:
In ADT, with the prepared receptor loaded, identify the key active site residues. In COX-2, these famously include SER-530 and TYR-385.
Center the grid box on the active site. For PDB ID 5F19, a center of approximately X=33.5, Y=23.0, Z=218.5 is appropriate.
Set the dimensions of the box to fully encompass the binding site, typically around 25 x 25 x 25 angstroms.
Configure AutoDock Vina: Create a configuration file (config.txt) specifying the paths to the receptor and ligand files, the grid box center and dimensions, and the output file name.
[12] ```
receptor = protein.pdbqt
ligand = ligand_1.pdbqt
center_x = 33.5
center_y = 23.0
center_z = 218.5
size_x = 25
size_y = 25
size_z = 25
out = output_ligand_1.pdbqt
Run the Simulation: Execute AutoDock Vina from the command line for each ligand, specifying the configuration file. Vina will generate an output PDBQT file containing several binding poses ranked by their predicted binding affinity.
[12]
Results: A Comparative Analysis of Binding Affinities
The primary quantitative output from a docking simulation is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. [13]More negative values suggest stronger, more favorable binding. The results of our hypothetical docking study are summarized below.
Compound
Modification at C5
Binding Affinity (kcal/mol)
Key Interacting Residues (Hypothetical)
Methyl 3-amino-2-hydroxy-5-methylbenzoate
-CH₃ (Parent)
-7.8
SER-530, TYR-385, ARG-120
Analog 1: Methyl 3-amino-2-hydroxybenzoate
-H
-7.5
SER-530, TYR-385
Analog 2: Methyl 3-amino-5-bromo-2-hydroxybenzoate
-Br
-8.4
SER-530, TYR-385, ARG-120, VAL-523
Analog 3: Methyl 3-amino-5-chloro-2-hydroxybenzoate
-Cl
-8.2
SER-530, TYR-385, ARG-120, VAL-523
Discussion: Interpreting the Structure-Activity Relationship
The tabulated data provides clear insights into the SAR for this series of compounds against the COX-2 active site.
The Role of the C5-Methyl Group: The removal of the methyl group (Analog 1) results in a slight decrease in binding affinity (-7.5 kcal/mol vs. -7.8 kcal/mol). This suggests the methyl group engages in favorable hydrophobic interactions within a pocket of the active site.
The Impact of Halogenation: Replacing the methyl group with halogens (chlorine and bromine) significantly improves binding affinity. Analog 3 (-Cl) shows a strong affinity of -8.2 kcal/mol, while Analog 2 (-Br) is the most potent binder at -8.4 kcal/mol. This enhancement is likely due to the formation of halogen bonds or stronger van der Waals interactions with residues in the active site, such as VAL-523. The larger, more polarizable bromine atom appears to form a more optimal interaction than chlorine in this specific pocket.
Conserved Interactions: All compounds are predicted to form crucial hydrogen bonds with the key catalytic residues SER-530 and TYR-385, mimicking the binding mode of many known COX inhibitors. The interaction with ARG-120 at the mouth of the active site is also conserved among the more potent analogs.
These results suggest that the 5-position is a critical site for modification. Future optimization efforts could explore larger halogens (iodine) or other hydrophobic moieties at this position to further enhance binding affinity.
Biological Context: The COX-2 Signaling Pathway
The binding of our inhibitor to COX-2 is designed to block its enzymatic activity. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
A Statistical and Mechanistic Comparison of Methyl 3-amino-2-hydroxy-5-methylbenzoate and Structurally Related Phenolic Compounds for Potential Antimicrobial Applications
Introduction The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic efficacy. Phenolic compounds, a diverse group of secondary metabolites in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic efficacy. Phenolic compounds, a diverse group of secondary metabolites in plants, have long been recognized for their broad-spectrum antimicrobial properties.[1] This guide provides a comprehensive analysis of the potential bioactivity of "Methyl 3-amino-2-hydroxy-5-methylbenzoate," a phenolic compound with limited published bioactivity data, by drawing comparisons with its structurally related and well-characterized analogues: methyl salicylate, methyl gallate, and ethyl gallate.
This document is intended for researchers, scientists, and drug development professionals. It will delve into a hypothetical experimental framework for assessing the antimicrobial potential of Methyl 3-amino-2-hydroxy-5-methylbenzoate, detail the underlying antimicrobial mechanisms of phenolic compounds, and provide a statistical lens through which to interpret and compare bioactivity data. Furthermore, we will explore the potential immunomodulatory role of this compound through its known interaction with G-protein coupled receptor 120 (GPR120) and its implications for host-pathogen interactions.
Structural Comparison and Rationale for Analogue Selection
To infer the potential bioactivity of Methyl 3-amino-2-hydroxy-5-methylbenzoate, we have selected three commercially available analogues based on structural similarities. The core benzoic acid scaffold is a common feature, with variations in the number and position of hydroxyl and other substituent groups, which are known to influence antimicrobial activity.[2]
Compound
Structure
Key Structural Features
Methyl 3-amino-2-hydroxy-5-methylbenzoate
Methyl benzoate core, amino group at C3, hydroxyl group at C2, methyl group at C5.[1][3]
Methyl benzoate core, hydroxyl groups at C3, C4, and C5.[5]
Ethyl Gallate
Ethyl ester of gallic acid, with hydroxyl groups at C3, C4, and C5.[6]
The rationale for selecting these analogues lies in the systematic variation of substituents on the phenyl ring, allowing for a preliminary structure-activity relationship (SAR) discussion. The presence of the hydroxyl group is critical for the antimicrobial activity of many phenolic compounds. The additional amino and methyl groups in the target compound, and the varying number of hydroxyl groups in the gallate esters, are expected to modulate lipophilicity and electronic properties, thereby influencing their interaction with microbial targets.
Hypothetical Experimental Workflow for Antimicrobial Susceptibility Testing
To empirically determine and compare the antimicrobial activity of Methyl 3-amino-2-hydroxy-5-methylbenzoate and its analogues, a standardized and robust experimental workflow is essential. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Experimental Workflow Diagram
Caption: Workflow for determining MIC and MBC values.
Preparation of Stock Solutions: Dissolve Methyl 3-amino-2-hydroxy-5-methylbenzoate and the analogue compounds (methyl salicylate, methyl gallate, ethyl gallate) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Assay:
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB. The final volume in each well should be 100 µL.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.
Incubate the plate at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC):
Following incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Determination of Minimum Bactericidal Concentration (MBC):
From the wells showing no visible growth, subculture a 10 µL aliquot onto a fresh agar plate.
Incubate the plates at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Comparative Bioactivity Data and Statistical Analysis
While a head-to-head comparison of Methyl 3-amino-2-hydroxy-5-methylbenzoate with its analogues using a standardized protocol is yet to be published, we can compile and analyze existing MIC data from various sources to provide a preliminary assessment.
Table 1: Published MIC Values of Analogue Compounds against Common Pathogens
Statistical Considerations for Comparing MIC Data from Diverse Sources:
Direct comparison of MIC values from different studies is challenging due to variations in methodology, bacterial strains, and inoculum preparation.[12] However, a qualitative comparison can be made. For a more rigorous statistical analysis of data from disparate sources, the following approaches can be considered:
Log Transformation: MIC data are typically log-normally distributed. Therefore, log-transforming the MIC values before any statistical analysis is recommended.[13]
Interval-Censored Data Analysis: Since MICs are determined from serial dilutions, they represent intervals rather than exact values. Statistical methods that account for interval-censored data can provide more accurate comparisons.[14]
Meta-analysis: If a sufficient number of studies are available, a meta-analysis could be performed to obtain a pooled estimate of the antimicrobial effect of each compound.
Mechanisms of Antimicrobial Action: A Focus on Phenolic Compounds
The antimicrobial activity of phenolic compounds is generally attributed to their ability to interact with and disrupt microbial cells through multiple mechanisms.[15][16][17]
While direct evidence for the bioactivity of Methyl 3-amino-2-hydroxy-5-methylbenzoate is currently limited, a comparative analysis with its structural analogues suggests a promising potential for antimicrobial activity. The presence of a phenolic hydroxyl group, a key pharmacophore for antimicrobial action, warrants further investigation. The proposed experimental workflow provides a robust framework for determining its antimicrobial efficacy in a standardized manner.
The dual potential of this molecule, acting directly on microbial targets and indirectly by modulating the host's inflammatory response through GPR120 agonism, presents an exciting avenue for the development of novel therapeutic agents. Future research should focus on:
Systematic antimicrobial susceptibility testing of Methyl 3-amino-2-hydroxy-5-methylbenzoate against a broad panel of clinically relevant pathogens.
In-depth mechanistic studies to elucidate the precise molecular targets within microbial cells.
Investigating the interplay between GPR120 activation and the host's response to infection in relevant in vivo models.
By systematically exploring the bioactivity of this and similar phenolic compounds, the scientific community can continue to build a pipeline of novel antimicrobial candidates to combat the growing challenge of drug resistance.
References
Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). MDPI. [Link]
Inhibitory Effects of Ethyl Gallate on Streptococcus mutans Biofilm Formation by Optical Profilometry and Gene Expression Analysis. (2019). PMC. [Link]
Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). PMC. [Link]
Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. (2022). MDPI. [Link]
Assessing the Potential of Gallic Acid and Methyl Gallate to Enhance the Efficacy of β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus by Targeting β-Lactamase: In Silico and In Vitro Studies. (2023). MDPI. [Link]
Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. (2018). Journal of Antimicrobial Chemotherapy. [Link]
GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (n.d.). PMC. [Link]
GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (n.d.). PMC. [Link]
Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. (n.d.). PMC. [Link]
Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. (n.d.). White Rose Research Online. [Link]
Assessing the Potential of Gallic Acid and Methyl Gallate to Enhance the Efficacy of β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus by Targeting β-Lactamase: In Silico and In Vitro Studies. (2023). NIH. [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors. (2023). PubMed. [Link]
Establishing Statistical Equivalence of Data from Different Sampling Approaches for Assessment of Bacterial Phenotypic Antimicrobial Resistance. (2018). PubMed Central. [Link]
Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC. [Link]
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (n.d.). MDPI. [Link]
New Statistical Technique for Analyzing MIC-Based Susceptibility Data. (n.d.). ASM Journals. [Link]
Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. (2025). PubMed Central. [Link]
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. [Link]
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. [Link]
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]
Main mechanisms of antibacterial action of plant phenolics. (n.d.). ResearchGate. [Link]
(PDF) Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. (2025). ResearchGate. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
New Statistical Technique for Analyzing MIC-Based Susceptibility Data. (2025). ResearchGate. [Link]
Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (n.d.). PMC. [Link]
Potential roles of GPR120 and its agonists in the management of diabet. (2014). DDDT. [Link]
Antibacterial Activity of Methyl Gallate Isolated from the Leaves of Toona sureni. (n.d.). Semantic Scholar. [Link]
The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics. (2017). Frontiers. [Link]
Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. (n.d.). MDPI. [Link]
Minimum inhibitory concentration (MIC) of salicylate against E. coli MG1655 and clinical E. coli UTI isolates …. (n.d.). ResearchGate. [Link]
Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (2023). PMC. [Link]
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of Substituted Methyl Aminohydroxybenzoates
Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry Substituted aminobenzoic acids and their esters, often referred to as anthranilates, represent a privileged scaffold in modern drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry
Substituted aminobenzoic acids and their esters, often referred to as anthranilates, represent a privileged scaffold in modern drug discovery. Their inherent functionalities—an aromatic ring, a carboxylic acid or ester, and an amino group—provide a versatile platform for constructing complex molecules with diverse biological activities. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals ranging from anticancer agents to anti-inflammatory drugs.[1][2] Methyl 3-amino-2-hydroxy-5-methylbenzoate, the focus of this guide, exemplifies a specific substitution pattern with significant potential. While public-domain research on this exact molecule is nascent, its structural motifs are present in numerous bioactive compounds.
This guide provides a comprehensive peer review of the synthetic strategies, analytical validation, and comparative evaluation pertinent to Methyl 3-amino-2-hydroxy-5-methylbenzoate and its key structural isomers and precursors. We will dissect the causal logic behind experimental choices, present self-validating analytical protocols, and compare potential synthetic routes to empower researchers in drug development to make informed strategic decisions.
Part 1: A Comparative Analysis of Synthetic Pathways
The synthesis of a polysubstituted aromatic compound like Methyl 3-amino-2-hydroxy-5-methylbenzoate requires a strategic, multi-step approach. The order of functional group installation is paramount to achieving high yields and purity, avoiding undesirable side reactions and protecting group chemistry. Below, we compare two plausible synthetic strategies, starting from commercially available precursors.
Strategy A: Nitration-Reduction Route from a Substituted Salicylate
This classic route leverages the well-established chemistry of electrophilic aromatic substitution on an activated ring, followed by reduction.
Rationale: The hydroxyl and methyl groups on the starting material, Methyl 2-hydroxy-5-methylbenzoate, are ortho, para-directing activators. This directs the incoming nitro group to the C3 position, precisely where the amine is desired. This method is robust and relies on common, cost-effective reagents.
Diagram 1: Synthetic Workflow via Nitration-Reduction.
Strategy B: Direct Amination from a Halogenated Precursor
Modern cross-coupling reactions offer a more direct, albeit potentially more expensive, route. This strategy involves the synthesis of a halogenated intermediate followed by a catalytic amination.
Rationale: This approach provides high regioselectivity, as the position of the amine is dictated by the initial halogenation. It avoids the use of strong nitrating acids and harsh reducing agents. A plausible route could involve the chlorination of 2-amino-3-methylbenzoic acid followed by esterification.[3][4] While direct amination of phenols is possible, it often requires specialized catalysts and conditions.[5]
Comparative Performance of Precursors
In multi-step syntheses, the choice of an early-stage intermediate, such as a halogenated precursor, is a critical decision balancing reactivity and cost.
Precursor
Relative Reactivity in Nucleophilic Substitution
Typical Cost
Key Considerations
Bromo-Derivative
Higher
Higher
Often leads to faster reaction times and higher yields in subsequent coupling or cyanation reactions.[1]
Chloro-Derivative
Lower
Lower
More cost-effective for large-scale production, but may require more forcing reaction conditions (higher temp, stronger catalyst).[1]
Part 2: Experimental Protocols & Analytical Validation
Trust in research findings is built on reproducible, well-documented experimental methods. The protocols below are designed to be self-validating, incorporating in-process checks and final product characterization.
Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification
This protocol details the fundamental esterification step applicable to many benzoic acid derivatives.[6]
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzoic acid (1.0 eq), methanol (10-20 eq, serves as solvent and reagent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
Reflux: Heat the mixture to reflux (approx. 65°C) for 1-2 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl benzoate. Further purification can be achieved by distillation or column chromatography.
Causality: Using a large excess of methanol shifts the equilibrium of the reaction towards the product side, maximizing yield, in accordance with Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]
Protocol 2: Characterization of Aromatic Amines and Phenols
Ensuring the identity and purity of the final compound is critical. A multi-technique approach is required.
High-Performance Liquid Chromatography (HPLC): Develop a method to assess purity. A typical starting point would be a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. The presence of a single major peak indicates high purity.
Mass Spectrometry (MS): Use Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to confirm the molecular weight of the product.[8] The observed mass should correspond to the calculated exact mass of the target molecule (C9H11NO3 = 181.07 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: Provides information on the proton environment. Expect distinct signals for the aromatic protons, the methyl ester protons (~3.9 ppm), the aromatic methyl protons (~2.3 ppm), the amine protons (broad singlet), and the hydroxyl proton.[9]
¹³C-NMR: Confirms the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: Identifies key functional groups. Look for characteristic stretches: O-H (broad, ~3300 cm⁻¹), N-H (two sharp peaks for primary amine, ~3400-3200 cm⁻¹), C=O of the ester (~1700 cm⁻¹), and C-O stretches.[10]
Diagram 2: Analytical Workflow for Product Validation.
Part 3: Comparative Bioactivity and Structure-Activity Relationships (SAR)
The precise arrangement of substituents on the aromatic ring dramatically influences the molecule's biological activity. By comparing our target compound to its isomers and related structures, we can infer potential applications and guide future derivatization efforts.
Isomeric Comparison
Compound
Structure
Known/Potential Biological Relevance
Methyl 3-amino-2-hydroxy-5-methylbenzoate
(Target Compound)
As a novel structure, its specific activity is uncharacterized. However, the 3-amino salicylic acid scaffold is a key component in various pharmaceuticals.
Serves as a foundational scaffold. The addition of the methyl group at C5 in our target could enhance lipophilicity, potentially improving cell membrane permeability.
Shifting the hydroxyl group from C2 to C5 alters the electronic properties and hydrogen bonding capabilities, which would significantly change its interaction with biological targets.
Methyl 4-aminobenzoate Derivatives
Regioisomers
Derivatives of 4-aminobenzoic acid (PABA) are known to have antimicrobial and cytotoxic properties and can act as inhibitors of key metabolic pathways like the pentose phosphate pathway.[2][10][13]
The study of methyl benzoate and cinnamate analogs has shown their potential as modulators of DNA methylation in cancer cells, suggesting that our target compound could be investigated for similar epigenetic activity.[14] Furthermore, the broader class of aminobenzoic acid derivatives has been explored for a wide range of bioactivities, including the inhibition of enzymes crucial for cancer progression.[2][15]
Conclusion
While Methyl 3-amino-2-hydroxy-5-methylbenzoate is not a widely documented compound, a robust framework for its synthesis and analysis can be constructed by leveraging established chemical principles and data from closely related analogs. The choice between a classic nitration-reduction pathway and a modern catalytic amination route will depend on project-specific factors such as scale, cost, and available equipment. A rigorous analytical workflow combining chromatographic and spectroscopic techniques is essential for validating the structure and purity of the final product. The comparative analysis of its isomers suggests that this compound is a promising candidate for screening in anticancer and antimicrobial assays, warranting further investigation by the drug development community.
References
CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). MDPI. Available from: [Link]
Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. (2022-04-26). PubMed. Available from: [Link]
Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. ResearchGate. Available from: [Link]
Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. PubMed. Available from: [Link]
Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. (2023-06-30). Open Exploration Publishing. Available from: [Link]
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available from: [Link]
Synthesis of Methyl Benzoate Lab. (2020-03-21). YouTube. Available from: [Link]
Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Available from: [Link]
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available from: [Link]
Methyl benzoate. Wikipedia. Available from: [Link]
Catalytic Amination of Phenols with Amines. (2022-01-11). Journal of the American Chemical Society. Available from: [Link]
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023-05-20). PMC - NIH. Available from: [Link]
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
(PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. Available from: [Link]
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available from: [Link]
Executive Summary & Chemical Profile[1][2][3] Methyl 3-amino-2-hydroxy-5-methylbenzoate is a multi-functional aromatic intermediate often used in drug discovery scaffold synthesis. Its disposal requires specific attentio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3]
Methyl 3-amino-2-hydroxy-5-methylbenzoate is a multi-functional aromatic intermediate often used in drug discovery scaffold synthesis. Its disposal requires specific attention due to its amphoteric nature (containing both basic amine and acidic phenolic groups) and its potential for environmental toxicity.
Unlike generic solvents, this compound presents a "hybrid" hazard profile. It is not merely a flammable organic; it is a reactive solid that can undergo hydrolysis, oxidation, or coupling reactions if improperly sequestered in a waste stream.
Use this for: Filtrates, rotary evaporator traps, reaction solvents.
Assessment:
Does the solution contain Halogenated solvents (DCM, Chloroform)?
YES: Use "Halogenated Waste" carboy.
NO: Use "Non-Halogenated Organic" carboy.
Quenching (Critical Step):
If the mixture contains unreacted reagents (e.g., thionyl chloride, strong bases), quench them in a separate flask before adding to the main waste carboy.
Self-Validation Check: Monitor temperature.[6][7] If the quench flask is hot, do not transfer to waste. Wait for ambient temperature.
Transfer:
Pour into the appropriate carboy using a funnel.
Do not overfill (leave 10% headspace for expansion).
Record Keeping:
Log the approximate mass/volume of the benzoate ester on the waste tag. This is vital for the disposal facility to calculate BTU values and ash content.
Visualized Workflows (Graphviz)
Diagram 1: Waste Stream Decision Tree
This logic gate ensures the material never enters an incompatible stream.
Caption: Decision logic for segregating solid vs. liquid waste streams to optimize disposal costs and safety.
Diagram 2: The "Cradle-to-Grave" Lifecycle
This flow illustrates the operational lifecycle from synthesis to final destruction.
Caption: The regulatory lifecycle ensuring compliance from generation (SAA) to final destruction (RCRA).
Emergency Response Procedures
In the event of a spill during transfer or disposal:
Cover with a wet paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.
Place all cleanup materials into the Solid Waste drum.
Liquid Spill:
Absorb with vermiculite or polypropylene pads.
Do not use paper towels if the solvent is nitric acid (fire risk), though standard organic solvents are fine.
Place soaked absorbents into a sealed bag, then into the Solid Waste drum.
Exposure:
Skin: Wash with soap and water for 15 minutes. (Phenolic compounds can absorb through skin).
Eyes: Flush for 15 minutes. Seek medical attention.
Regulatory Compliance (US Focus)
EPA/RCRA: While not explicitly P- or U-listed, this material is regulated under the "Cradle-to-Grave" mandate. It must be characterized by the generator.
Determination: Hazardous Waste (Toxicity/Ignitability depending on solvent).
DOT (Department of Transportation):
If shipping pure substance: Likely UN 3077, Environmentally hazardous substance, solid, n.o.s. (Methyl 3-amino-2-hydroxy-5-methylbenzoate), 9, III .
Note: Check the SDS Section 14 for specific transport exemptions (e.g., limited quantity).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.).[1][2] Methyl 3-amino-2-hydroxybenzoate (Structural Analog) Compound Summary. National Library of Medicine. [Link]
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov.[1] [Link]